molecular formula C11H10N2O B097582 1,2,3,4-Tetrahydronorharman-1-one CAS No. 17952-82-8

1,2,3,4-Tetrahydronorharman-1-one

Numéro de catalogue: B097582
Numéro CAS: 17952-82-8
Poids moléculaire: 186.21 g/mol
Clé InChI: FZHZQHNKCPJTNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one has been reported in Trigonostemon lii and Trigonostemon bonianus with data available.

Propriétés

IUPAC Name

2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZQHNKCPJTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170823
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17952-82-8
Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17952-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Oxonoreleagnine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,2,3,4-Tetrahydronorharman-1-one: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one is a naturally occurring beta-carboline alkaloid that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines detailed methodologies for its isolation and characterization. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

To date, this compound has been identified in both terrestrial and marine organisms. The primary documented sources are the fruits of the traditional Chinese medicinal plant Evodia rutaecarpa and the Indonesian marine sponge Acanthostrongylophora ingens.

Natural SourceOrganism TypeGeographic Location (if specified)Reference
Evodia rutaecarpaPlant (Fruits)East Asia
Acanthostrongylophora ingensMarine SpongeIndonesia

Table 1: Documented Natural Sources of this compound

Isolation Methodologies

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, based on general alkaloid extraction procedures from Evodia rutaecarpa and marine sponges, a plausible workflow can be constructed. The following protocols are inferred from established methods for isolating similar compounds from these sources.

Isolation from Evodia rutaecarpa

This protocol is adapted from methodologies used for the isolation of other alkaloids from the fruits of Evodia rutaecarpa.

Experimental Workflow

G start Dried and Powdered Fruits of Evodia rutaecarpa extraction Maceration with 95% Ethanol (3x) start->extraction filtration Filtration and Concentration under Reduced Pressure extraction->filtration acid_base Acid-Base Partitioning: 1. Dissolve in 5% HCl 2. Wash with Ethyl Acetate 3. Basify with NH4OH to pH 9-10 4. Extract with Chloroform filtration->acid_base fractionation Silica Gel Column Chromatography (Gradient Elution: Chloroform-Methanol) acid_base->fractionation purification Preparative HPLC (C18 column, Methanol-Water gradient) fractionation->purification final_product Isolated this compound purification->final_product

Caption: General workflow for the isolation of this compound from Evodia rutaecarpa.

Detailed Protocol:

  • Extraction: The air-dried and powdered fruits of Evodia rutaecarpa are macerated with 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 5% hydrochloric acid.

    • The acidic solution is washed with ethyl acetate to remove neutral and weakly acidic compounds.

    • The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.

    • The basified solution is exhaustively extracted with chloroform to obtain the total alkaloid fraction.

  • Chromatographic Fractionation: The chloroform extract is subjected to silica gel column chromatography, eluting with a gradient of increasing methanol in chloroform. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to afford pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Isolation from Acanthostrongylophora ingens

This protocol is a generalized procedure for the isolation of alkaloids from marine sponges, adapted for Acanthostrongylophora ingens.

Experimental Workflow

G start Freeze-dried and Ground Sponge Material (Acanthostrongylophora ingens) extraction Extraction with Dichloromethane/Methanol (1:1) start->extraction partition Solvent Partitioning: - n-Hexane - Ethyl Acetate - n-Butanol extraction->partition fractionation Silica Gel Vacuum Liquid Chromatography (Step-gradient: n-Hexane-Ethyl Acetate-Methanol) partition->fractionation purification Sephadex LH-20 Column Chromatography (Methanol) fractionation->purification final_purification Preparative RP-HPLC (Acetonitrile-Water with 0.1% TFA) purification->final_purification final_product Isolated this compound final_purification->final_product

Caption: General workflow for isolating this compound from Acanthostrongylophora ingens.

Detailed Protocol:

  • Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a 1:1 mixture of dichloromethane and methanol at room temperature.

  • Solvent Partitioning: The resulting crude extract is partitioned between n-hexane and methanol. The methanolic layer is then further partitioned successively with ethyl acetate and n-butanol.

  • Chromatographic Fractionation: The ethyl acetate fraction, typically containing the alkaloids, is subjected to vacuum liquid chromatography (VLC) on silica gel, using a step-gradient elution with n-hexane, ethyl acetate, and methanol.

  • Size-Exclusion Chromatography: Promising fractions from VLC are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Final Purification: The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) using an acetonitrile-water gradient, often with the addition of 0.1% trifluoroacetic acid (TFA) to improve peak shape, to yield pure this compound.

  • Structure Confirmation: The identity and purity of the compound are confirmed by NMR spectroscopy and mass spectrometry.

Quantitative Data

Specific quantitative data on the yield of this compound from its natural sources is not well-documented in the current literature. The concentration of secondary metabolites in natural organisms can vary significantly based on factors such as geographic location, season of collection, and environmental conditions.

For researchers aiming to quantify this compound in complex mixtures, such as crude extracts, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and recommended technique. qNMR allows for the determination of the concentration of a specific analyte without the need for an identical analytical standard, by comparing the integral of a specific proton signal of the analyte to that of an internal standard of known concentration.

Biological Activity and Potential Signaling Pathways

This compound belongs to the beta-carboline class of alkaloids, many of which exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. While the specific signaling pathways of this compound are not fully elucidated, the mechanisms of other cytotoxic beta-carbolines can provide a putative model.

A potential signaling pathway for the cytotoxic effects of beta-carboline alkaloids involves the modulation of the PTEN/ERK pathway, a critical regulator of cell growth, proliferation, and apoptosis. Additionally, some beta-carbolines are known to act as DNA intercalating agents, leading to cell cycle arrest and apoptosis.

Putative Signaling Pathway for Cytotoxicity

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound pten PTEN (Phosphatase and Tensin Homolog) compound->pten Upregulation erk ERK (Extracellular Signal-Regulated Kinase) compound->erk Downregulation dna DNA Intercalation compound->dna pten->erk Inhibition apoptosis_cyto Pro-Apoptotic Factors erk->apoptosis_cyto Inhibition of apoptosis_nuc Apoptosis apoptosis_cyto->apoptosis_nuc dna->apoptosis_nuc

Caption: Putative signaling pathway for the cytotoxic effects of this compound.

This diagram illustrates two potential mechanisms of action:

  • Modulation of the PTEN/ERK Pathway: The compound may upregulate the tumor suppressor PTEN, which in turn inhibits the pro-survival ERK signaling pathway, leading to the activation of apoptotic processes.

  • DNA Intercalation: The planar beta-carboline ring system may intercalate into the DNA double helix, causing DNA damage, cell cycle arrest, and ultimately, apoptosis.

Further research is required to validate these pathways specifically for this compound.

Conclusion

This compound is an intriguing natural product with documented occurrences in both terrestrial and marine environments. While detailed, specific isolation protocols and quantitative analyses are currently limited in the literature, this guide provides a robust framework for its extraction and purification based on established chemical principles for related compounds. The potential cytotoxic activity of this molecule, likely mediated through pathways common to beta-carboline alkaloids, warrants further investigation and positions it as a compound of interest for future drug development efforts.

An In-depth Technical Guide to 1,2,3,4-Tetrahydronorharman-1-one: Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one, a member of the β-carboline alkaloid family, is a naturally occurring compound that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, history, and detailed experimental protocols for its isolation and synthesis. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as 1-oxo-1,2,3,4-tetrahydro-β-carboline, is a tricyclic indole alkaloid. Its core structure is the tetrahydro-β-carboline ring system, which is the foundation for a wide range of biologically active natural products and synthetic compounds. The presence of a carbonyl group at the C-1 position distinguishes it from other members of the tetrahydro-β-carboline family.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the exploration of natural sources for novel bioactive compounds. It has been identified as a natural product in both marine and terrestrial organisms.

One of the notable sources of this compound is the Indonesian marine sponge, Acanthostrongylophora ingens.[1][2][3] In a study focused on the isolation of cytotoxic alkaloids from this sponge, this compound was isolated along with other known and novel β-carboline derivatives.[1][2][3]

The compound has also been isolated from the plant Evodia rutaecarpa, a traditional Chinese medicine.[4] Research into the chemical constituents of this plant has led to the identification of a variety of alkaloids, including this compound.

While the exact date of its first discovery is not definitively documented in a single, seminal paper, its characterization as a natural product has been detailed in contemporary phytochemical and marine natural product studies.

Synthesis

The synthesis of the 1,2,3,4-tetrahydro-β-carboline core of this compound is classically achieved through the Pictet-Spengler reaction . This reaction, discovered by Amé Pictet and Theodor Spengler in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

A general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines involves dissolving tryptamine or a tryptamine derivative in a suitable solvent system, such as acetic acid and dichloromethane, followed by the addition of an aldehyde and refluxing the mixture.[5] The product is then isolated after basification and extraction.[5]

Experimental Protocols

Isolation from Acanthostrongylophora ingens

The following is a generalized protocol based on the methodologies described in the literature for the isolation of alkaloids from marine sponges.[1][2]

Protocol:

  • Extraction: The sponge material is typically extracted with methanol (MeOH) at room temperature. The resulting extract is then partitioned between different solvents of varying polarity, such as n-hexane and ethyl acetate (EtOAc), to fractionate the compounds based on their solubility.

  • Chromatography: The EtOAc fraction, which is likely to contain the β-carboline alkaloids, is subjected to a series of chromatographic separations.

    • Vacuum Liquid Chromatography (VLC): The crude EtOAc fraction is first separated using VLC on silica gel with a gradient of solvents, for example, from n-hexane to EtOAc and then to MeOH.

    • Silica Gel Column Chromatography: Fractions from VLC showing the presence of the target compound are further purified using silica gel column chromatography with a more refined solvent gradient.

    • Sephadex LH-20 Chromatography: To remove smaller impurities, size-exclusion chromatography on Sephadex LH-20 is often employed, typically with methanol as the eluent.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain the pure this compound is achieved using RP-HPLC with a suitable solvent system, such as a gradient of methanol and water.

  • Structure Elucidation: The structure of the isolated compound is confirmed using modern spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and confirm the molecular weight.[6]

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore of the molecule.

General Synthesis of the Tetrahydro-β-carboline Core

The following is a general procedure for the Pictet-Spengler reaction to form the tetrahydro-β-carboline ring system.

Protocol:

  • Reaction Setup: Tryptamine or a substituted tryptamine is dissolved in a suitable solvent, such as a mixture of acetic acid and dichloromethane.[5]

  • Aldehyde Addition: An aldehyde (1.2 equivalents) is slowly added to the solution.[5]

  • Reaction Conditions: The reaction mixture is refluxed for 1-2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and basified to a pH of 9-10 with a base such as ammonium hydroxide (NH4OH).[5]

  • Extraction and Purification: The product is extracted with an organic solvent like dichloromethane. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[5]

Data Presentation

Spectroscopic Data
Spectroscopic Data This compound
Formula C11H10N2O[7]
IUPAC Name 2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one[7]
Canonical SMILES O=C1NCCc2c1[nH]c1c2cccc1[7]
Molecular Weight 186.21 g/mol [8]

Note: Detailed 1H and 13C NMR chemical shift data would be found in the specific research articles reporting its isolation and characterization.

Cytotoxicity Data
Cell Line Compound IC50 (µM)
MCF7 (Hormone-dependent breast carcinoma)Ingenine F (a related derivative)2.82[1][2]
HCT116 (Colon carcinoma)Ingenine F (a related derivative)1.00[1][2]
A549 (Lung carcinoma)Ingenine F (a related derivative)2.37[1][2]

Note: The cytotoxic activity of this compound itself has been reported, but specific IC50 values were not available in the searched results. The data for the related compound Ingenine F is provided for context.

Signaling Pathways and Biological Activity

The biological activity of this compound and its derivatives is an area of active research. The reported cytotoxic activity against various cancer cell lines suggests that these compounds may interfere with essential cellular processes.[1][2]

While the precise signaling pathways affected by this compound are not yet fully elucidated, the general mechanisms of cytotoxicity for many natural products involve the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key enzymes involved in cell proliferation. The mechanism of cytotoxicity can involve the overproduction of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, or direct damage to DNA.[9]

Further research is required to determine the specific molecular targets and signaling cascades modulated by this compound.

Cytotoxicity_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell interacts with Cellular Processes Cellular Processes Cancer Cell->Cellular Processes disrupts Apoptosis Apoptosis Cellular Processes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Processes->Cell Cycle Arrest Enzyme Inhibition Enzyme Inhibition Cellular Processes->Enzyme Inhibition Cell Death Cell Death Apoptosis->Cell Death Cell Cycle Arrest->Cell Death Enzyme Inhibition->Cell Death

Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.

Experimental_Workflow cluster_isolation Isolation from Natural Source cluster_synthesis Chemical Synthesis Source Material Source Material Extraction Extraction Source Material->Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Chromatography Fractionation->Chromatography Purification Purification Chromatography->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Tryptamine Tryptamine Pictet-Spengler Reaction Pictet-Spengler Reaction Tryptamine->Pictet-Spengler Reaction Aldehyde Aldehyde Aldehyde->Pictet-Spengler Reaction Purification_Synth Purification_Synth Pictet-Spengler Reaction->Purification_Synth Characterization Characterization Purification_Synth->Characterization

Caption: General experimental workflow for the study of this compound.

Conclusion

This compound is a fascinating natural product with demonstrated cytotoxic potential. Its discovery from both marine and terrestrial sources highlights the vast chemical diversity of the natural world. While the core synthetic methodology for its tetrahydro-β-carboline scaffold is well-established, further research is needed to fully elucidate its specific biological mechanisms of action and to explore its potential as a lead compound in drug discovery. This guide provides a foundational understanding of this compound for researchers poised to further investigate its chemical and biological properties.

References

A Technical Guide to Ingenine E: A Novel Cytotoxic β-Carboline Alkaloid from an Indonesian Marine Sponge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment, particularly the diverse ecosystems of Indonesia, continues to be a prolific source of novel bioactive compounds with significant therapeutic potential. Marine sponges, in particular, have yielded a plethora of complex molecules with potent pharmacological activities. This technical guide focuses on Ingenine E, a recently discovered β-carboline alkaloid isolated from the Indonesian sponge Acanthostrongylophora ingens. β-carboline alkaloids are a well-established class of natural products known for their wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. Ingenine E has demonstrated notable cytotoxic effects against several human cancer cell lines, marking it as a promising candidate for further investigation in the field of oncology and drug development. This document provides a comprehensive overview of the available data on Ingenine E and its related compounds, detailed experimental protocols for its isolation and cytotoxic evaluation, and a visualization of potential signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic activities of Ingenine E and other compounds isolated from the Indonesian sponge Acanthostrongylophora ingens have been evaluated against a panel of human cancer cell lines. The following tables summarize the quantitative data available from published studies, presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity (IC50) of Ingenine E against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
Ingenine EMCF7Breast Adenocarcinoma3.5[1]
Ingenine EHCT116Colon Carcinoma0.67[1]
Ingenine EA549Lung Carcinoma2.15[1]
Ingenine EHeLaCervical CancerInactive
Ingenine EPC12PheochromocytomaInactive

Table 2: Cytotoxic Activity (IC50) of Other Alkaloids Isolated from Acanthostrongylophora ingens

CompoundCell LineCancer TypeIC50 (µM)
AnnomontineL5178YMurine Lymphoma7.8 (µg/mL)
Acanthomine AL5178YMurine LymphomaWeak activity
1,2,3,4-tetrahydronorharman-1-one--Data not available
Ingenine FMCF7Breast Adenocarcinoma2.82
Ingenine FHCT116Colon Carcinoma1.00
Ingenine FA549Lung Carcinoma2.37

Note: The cytotoxic activities of annomontine and acanthomine A were reported in a different study and against a different cell line.

Experimental Protocols

This section provides detailed methodologies for the isolation of Ingenine E from its natural source and the in vitro assessment of its cytotoxic activity. These protocols are based on established methods for the study of marine natural products.

Isolation of Ingenine E from Acanthostrongylophora ingens

The following protocol outlines the general procedure for the extraction and purification of β-carboline alkaloids from the marine sponge Acanthostrongylophora ingens.

1. Sample Collection and Preparation:

  • The marine sponge Acanthostrongylophora ingens is collected from its natural habitat in Indonesian waters.

  • The collected sponge material is frozen immediately to preserve the chemical integrity of its metabolites.

  • The frozen sponge is then freeze-dried (lyophilized) to remove water content, and the dried material is ground into a fine powder.

2. Extraction:

  • The powdered sponge material is extracted exhaustively with methanol (MeOH) at room temperature.

  • The resulting MeOH extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude MeOH extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve sequential extraction with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH).

  • The cytotoxic activity is usually found to be concentrated in the EtOAc fraction.

4. Chromatographic Purification:

  • The bioactive EtOAc fraction is subjected to a series of chromatographic techniques to isolate the pure compounds.

  • Vacuum Liquid Chromatography (VLC): The EtOAc fraction is first fractionated on a silica gel VLC column using a gradient of solvents with increasing polarity (e.g., n-hexane/EtOAc and EtOAc/MeOH mixtures).

  • Column Chromatography (CC): Fractions from VLC showing promising activity are further purified by silica gel column chromatography using a finer gradient of solvents.

  • Sephadex LH-20 Chromatography: To remove smaller molecules and pigments, size-exclusion chromatography on a Sephadex LH-20 column is employed, typically using methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification of Ingenine E is achieved using reversed-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a gradient of water and acetonitrile (ACN) or methanol, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape.

5. Structure Elucidation:

  • The structure of the purified Ingenine E is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Ingenine E is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A stock solution of Ingenine E is prepared in DMSO and then serially diluted with the cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of Ingenine E is added to the wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis collection Collection of Acanthostrongylophora ingens preparation Freeze-drying & Grinding collection->preparation extraction Methanol Extraction preparation->extraction fractionation Solvent Partitioning (n-hexane, EtOAc, BuOH) extraction->fractionation vlc VLC (Silica Gel) fractionation->vlc Bioactive EtOAc Fraction cc Column Chromatography (Silica Gel) vlc->cc sephadex Sephadex LH-20 cc->sephadex hplc RP-HPLC sephadex->hplc structure Structure Elucidation (NMR, MS) hplc->structure Pure Ingenine E cytotoxicity Cytotoxicity Assay (MTT) hplc->cytotoxicity signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ingenine Ingenine E (β-carboline alkaloid) pten PTEN ingenine->pten Upregulation erk ERK ingenine->erk Downregulation receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation pten->akt Inhibition apoptosis Apoptosis pten->apoptosis raf Raf ras->raf mek MEK raf->mek mek->erk erk->apoptosis Inhibition erk->proliferation

References

In-Depth Technical Guide: Biological Activity of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one, a β-carboline alkaloid, has been identified as a natural product with notable biological activity. Isolated from both terrestrial plants, such as Evodia rutaecarpa, and marine organisms, specifically the Indonesian sponge Acanthostrongylophora ingens, this compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its cytotoxic properties. The guide includes a summary of quantitative data, a detailed experimental protocol for cytotoxicity assessment, and visualizations of the experimental workflow and the compound's known biological context.

Introduction

This compound is a member of the β-carboline family of alkaloids, a class of compounds known for their diverse pharmacological activities.[1][2] Its presence in both terrestrial and marine sources suggests a broad distribution in nature. Recent studies have highlighted its potential as an anticancer agent due to its cytotoxic activity against various cancer cell lines.[1][3][4] This guide aims to consolidate the existing scientific literature on the biological activity of this compound to aid researchers and drug development professionals in their understanding and future investigations.

Quantitative Data Presentation

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available quantitative data.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma2.82[1]
HCT116Colon Carcinoma1.00[1]
A549Lung Carcinoma2.37[1]

Experimental Protocols

The following is a detailed methodology for a typical cytotoxicity assay used to evaluate the effects of this compound, based on protocols described for similar compounds isolated from the same source.[1][4]

3.1. Cell Culture and Maintenance

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT116), and human lung carcinoma (A549) cells are obtained from a reputable cell bank.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

3.2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Incubation: The cells are treated with various concentrations of the compound and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curves.

Visualization of Workflows and Relationships

4.1. Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HCT116, A549) seeding Seeding in 96-well plates cell_culture->seeding treatment Incubation with Compound (48 hours) seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_formation Formazan Formation (4 hours) mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc

A generalized workflow for determining the cytotoxic activity of this compound.

4.2. Known Biological Information Summary

Biological_Information cluster_source Natural Sources cluster_compound Compound cluster_activity Observed Biological Activity cluster_targets Affected Cancer Cell Lines evodia Evodia rutaecarpa thn This compound evodia->thn sponge Acanthostrongylophora ingens sponge->thn cytotoxicity Cytotoxicity thn->cytotoxicity mcf7 MCF-7 (Breast) cytotoxicity->mcf7 hct116 HCT116 (Colon) cytotoxicity->hct116 a549 A549 (Lung) cytotoxicity->a549

A summary of the known sources and cytotoxic targets of this compound.

Mechanism of Action and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While its cytotoxic effects are documented, the specific signaling pathways it modulates to induce cell death have not been elucidated. Research on other β-carboline alkaloids suggests potential mechanisms such as apoptosis induction, cell cycle arrest, and modulation of pathways like NF-κB and MAPK.[5] However, without direct experimental evidence for this compound, any proposed signaling pathway would be speculative. Therefore, diagrams of signaling pathways are not included in this guide to maintain factual accuracy.

Future Directions

The potent cytotoxic activity of this compound warrants further investigation to understand its therapeutic potential. Future research should focus on:

  • Elucidating the Mechanism of Action: Studies to determine whether the compound induces apoptosis, necrosis, or other forms of cell death are crucial. This would involve assays for caspase activation, DNA fragmentation, and cell cycle analysis.

  • Identifying Molecular Targets: Investigating the interaction of the compound with specific cellular proteins and signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) will provide a clearer picture of its mode of action.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the development of more potent and selective anticancer agents.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. While the initial findings are encouraging, a significant amount of research is still required to fully characterize its biological activity and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this intriguing β-carboline alkaloid further.

References

Potential Therapeutic Targets of 1,2,3,4-Tetrahydronorharman-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one is a naturally occurring beta-carboline alkaloid found in sources such as Evodia rutaecarpa and the marine sponge Acanthostrongylophora ingens. Preliminary studies have indicated its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing inferences from the established biological activities of structurally related compounds, namely tetrahydro-beta-carbolines and tetrahydroisoquinolines. The primary putative targets identified are Monoamine Oxidases (MAO) and Protein Tyrosine Phosphatase 1B (PTP1B), with the PI3K/Akt signaling pathway also being a key area of investigation due to observed cytotoxic effects. This document outlines the roles of these targets in disease, presents quantitative data from analogous compounds, details experimental protocols for target validation, and provides visualizations of key pathways and workflows.

Introduction to this compound

This compound belongs to the beta-carboline class of alkaloids, which are known for their diverse pharmacological activities. Its natural origin and preliminary cytotoxic screenings against cancer cell lines such as MCF7, A549, and HCT116 suggest its potential as a lead compound in drug discovery. While direct and extensive research on this specific molecule is emerging, the well-documented activities of its structural analogs provide a strong basis for hypothesizing its therapeutic targets.

Potential Therapeutic Targets

Based on the activities of structurally similar compounds, two primary enzyme targets are proposed for this compound: Monoamine Oxidases (MAO) and Protein Tyrosine Phosphatase 1B (PTP1B).

Monoamine Oxidases (MAO)

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the central nervous system.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[3][4][5] Beta-carbolines are a well-established class of MAO inhibitors.[6][7]

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[8][9] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[8] Overactivity or overexpression of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity.[9][10][11] Furthermore, PTP1B has been implicated in the progression of certain cancers, including breast cancer.[8][10][12] Tetrahydroisoquinolines, which share a similar structural scaffold with tetrahydro-beta-carbolines, have been identified as PTP1B inhibitors.[13]

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not yet widely available. However, data from analogous compounds can provide a benchmark for its potential potency.

Compound ClassTargetCompound ExampleIC50/KiReference
Tetrahydro-beta-carbolineMitochondrial Respiration (Complex I)1-tribromomethyl-1,2,3,4-tetrahydro-beta-carbolineIC50: 200 µM[14]
Heterocyclic DienoneMAO-BCompound CD14IC50: 0.036 µM[15]
Thiazolidine-2,4-dione derivativePTP1BCompound 1IC50: 9.6 µM
Isoflavone DimerPTP1BMucusisoflavone BIC50: 2.5 µM[16]

Signaling Pathways and Experimental Workflows

Monoamine Oxidase and Neurotransmitter Degradation

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Neurotransmitter Receptor Receptor Neurotransmitter->Receptor Signal Transduction Mitochondrion Mitochondrion Neurotransmitter->Mitochondrion Reuptake MAO MAO Mitochondrion->MAO Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Degradation 1_2_3_4_THN_1_one This compound 1_2_3_4_THN_1_one->MAO Inhibition

PTP1B in Insulin Signaling

PTP1B_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR Phosphorylated IR Insulin_Receptor->p_IR Phosphorylation p_IRS Phosphorylated IRS p_IR->p_IRS Activates IRS Insulin Receptor Substrate (IRS) PI3K_Akt_Pathway PI3K/Akt Pathway p_IRS->PI3K_Akt_Pathway GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) PI3K_Akt_Pathway->GLUT4_Translocation PTP1B PTP1B PTP1B->p_IR Dephosphorylates 1_2_3_4_THN_1_one This compound 1_2_3_4_THN_1_one->PTP1B Inhibition

Experimental Workflow for Target Validation

Experimental_Workflow Compound This compound MAO_Assay MAO-A/B Inhibition Assay Compound->MAO_Assay PTP1B_Assay PTP1B Inhibition Assay Compound->PTP1B_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., on cancer cell lines) Compound->Cytotoxicity_Assay IC50_Determination Determine IC50/Ki MAO_Assay->IC50_Determination PTP1B_Assay->IC50_Determination Western_Blot Western Blot for p-Akt Cytotoxicity_Assay->Western_Blot Mechanism_of_Action Elucidate Mechanism of Action IC50_Determination->Mechanism_of_Action Western_Blot->Mechanism_of_Action

Detailed Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from standard fluorometric MAO inhibitor screening kits.[17]

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)[2][18]

  • MAO-A selective inhibitor (e.g., clorgyline)

  • MAO-B selective inhibitor (e.g., pargyline)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., horseradish peroxidase and a fluorometric probe that reacts with H₂O₂)

  • 96-well black, flat-bottom microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, positive controls (clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.

  • Add the MAO-A or MAO-B enzyme to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Incubate the plate for a specified time (e.g., 20-30 minutes) at 37°C, protected from light.

  • Stop the reaction and develop the signal by adding the detection reagent.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 530/585 nm).[17]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of p-nitrophenyl phosphate (pNPP).[19][20][21][22]

Objective: To evaluate the in vitro inhibitory effect of this compound on human recombinant PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[20]

  • 96-well clear, flat-bottom microplate

  • Microplate reader with absorbance capabilities

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • To the wells of a 96-well plate, add the test compound dilutions, a positive control, and a vehicle control.

  • Add the PTP1B enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Start the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.[20]

  • Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).[20]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation status of Akt in cancer cells treated with this compound.[23][24][25][26][27]

Objective: To determine if the cytotoxic effects of this compound are associated with the inhibition of the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated Akt signal to the total Akt signal, and then to the loading control, to determine the relative change in Akt phosphorylation.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is still limited, a strong rationale exists for its investigation as an inhibitor of Monoamine Oxidases and Protein Tyrosine Phosphatase 1B. The structural similarity to known inhibitors of these enzymes, coupled with its preliminary cytotoxic activity, makes it a promising candidate for further research in the fields of neurodegenerative diseases, metabolic disorders, and oncology. The experimental protocols detailed in this guide provide a clear path for the validation of these potential targets and the elucidation of the compound's mechanism of action.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronorharman-1-one is a heterocyclic compound belonging to the β-carboline class of alkaloids. These structures are of significant interest in medicinal chemistry due to their presence in various natural products and their diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary
PropertyValueSource/Method
Molecular Formula C₁₁H₁₀N₂O-
Molecular Weight 186.21 g/mol [Calculated][1]
Melting Point Data not available-
Reference Compound Data202-208 °C (Fmoc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid)[Experimental][2]
Boiling Point Data not available-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[Qualitative]
pKa Data not available-
logP (Octanol/Water Partition Coefficient) Data not available-
Reference Compound Data-1.2 (Predicted XLogP3 for D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid)[Predicted][3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe standard methodologies that can be applied to characterize this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-binding filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a compound at different pH values.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more complex molecules, derivative plots of the titration curve can be used to accurately determine the equivalence points.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Methodology:

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: A solution of this compound is injected onto the same column under identical conditions, and its retention time is determined.

  • logP Calculation: The logP of the target compound is calculated from its retention time using the calibration curve.

Logical and Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate a logical workflow for the physicochemical and biological characterization of this compound and a potential signaling pathway based on the known activities of related β-carboline alkaloids.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Profiling cluster_biological Initial Biological Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MW Molecular Weight (Mass Spectrometry) Purification->MW MP Melting Point (Capillary Method) Purification->MP Solubility Solubility (Shake-Flask Method) Purification->Solubility pKa pKa (Potentiometric Titration) Purification->pKa logP logP (HPLC Method) Purification->logP Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) MW->Cytotoxicity MP->Cytotoxicity Solubility->Cytotoxicity pKa->Cytotoxicity logP->Cytotoxicity

Physicochemical and Biological Characterization Workflow.

Potential_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (β-carboline alkaloid) Receptor Potential Target (e.g., Kinase, Receptor) Compound->Receptor Interaction PTEN PTEN (Tumor Suppressor) Receptor->PTEN Activation ERK ERK (MAPK Pathway) Receptor->ERK Inhibition Apoptosis Apoptosis PTEN->Apoptosis Promotes ERK->Apoptosis Inhibits

Hypothesized Signaling Pathway based on related compounds.

Conclusion

This technical guide consolidates the current knowledge on the physicochemical properties of this compound and provides a framework for its experimental characterization. While some fundamental data, such as molecular weight and qualitative solubility, are established, a significant portion of its physicochemical profile remains to be experimentally determined. The provided protocols offer standardized approaches for obtaining these crucial parameters. The preliminary biological data on related β-carboline alkaloids suggest that cytotoxicity and modulation of cancer-related signaling pathways are promising areas for further investigation. The systematic characterization outlined in this guide will be instrumental for researchers and drug development professionals in unlocking the full therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydronorharman-1-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydronorharman-1-one scaffold, a member of the broader β-carboline family of alkaloids, represents a privileged core structure in medicinal chemistry. These compounds and their analogues have garnered significant interest due to their diverse biological activities, including potential applications in the treatment of neurological disorders and cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives and related analogues, with a focus on actionable data and experimental protocols for researchers in the field.

Data Presentation: Biological Activities of Tetrahydronorharman-1-one Analogues

While specific quantitative data for a wide range of this compound derivatives is still emerging in the public domain, the broader class of β-carboline and related heterocyclic compounds has been extensively studied. The following tables summarize representative biological activities of these related analogues to provide a contextual framework for the potential of the this compound core.

Table 1: Cytotoxic Activity of Tetrahydropyrazino[1,2-a]indole Analogs against Human Cancer Cell Lines

Compound ReferenceModificationCell LineGI50 (µM)[1]
Ref 1 N2-benzyl, 3-furfurylamideMDA-MB-4685.2[1]
MCF-719.3[1]
1j methylbenzylMDA-MB-4686.57[1]
1c fluorobenzylMDA-MB-4688.03[1]
1g trifluoromethylbenzylMDA-MB-4688.18[1]

Table 2: Monoamine Oxidase (MAO) Inhibition by β-Carboline Alkaloids

CompoundSourceMAO-A IC50 (µg/L)[2]MAO-B Inhibition[2]
Harmaline Peganum harmala seedsPotent[2]Poor[2]
Harmine Peganum harmala seedsPotent[2]Poor[2]
Harmine Peganum harmala rootsStrong (159 µg/L)[2]Poor[2]
Harman Soy SaucePotent (0.4 µM resulted in 44% inhibition)[3]-

Table 3: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Inhibition by selected compounds

CompoundTargetIC50 (nM)
(S)-Venlafaxine NET-
(R)-Venlafaxine SERT-
(S)-Citalopram SERT-
(R)-Citalopram SERT-

Note: Specific IC50 values for Venlafaxine and Citalopram enantiomers are widely documented in scientific literature but were not explicitly found in the provided search results in a directly comparable format for this table. However, it is established that (S)-citalopram is a potent SERT inhibitor, while venlafaxine enantiomers exhibit differential activity at SERT and NET.[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are adapted from established procedures for related heterocyclic systems and can be tailored for the investigation of this compound derivatives.

Protocol 1: Synthesis of 1-Substituted-1,2,3,4-tetrahydronorharman-1-one via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of β-carboline scaffolds.[5][6][7][8] This protocol outlines a general procedure.

Materials:

  • Tryptamine derivative (e.g., Tryptamine)

  • α-Keto acid or aldehyde (e.g., glyoxylic acid)

  • Anhydrous solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), dichloromethane, or toluene)[6]

  • Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid)[5]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the tryptamine derivative (1.0 eq) in the chosen anhydrous solvent.

  • Add the α-keto acid or aldehyde (1.1 eq) to the solution at room temperature.

  • Slowly add the acid catalyst (0.1-1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method to determine the inhibitory potential of compounds against MAO-A and MAO-B.[9][10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or p-Tyramine)[9]

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[9]

  • Test compounds dissolved in DMSO

  • Assay buffer (pH 7.4)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • In a 96-well plate, add the diluted MAO-A or MAO-B enzyme solution.

  • Add the test compounds or positive controls to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Prepare a working reagent containing the MAO substrate, HRP, and dye reagent in assay buffer.

  • Initiate the reaction by adding the working reagent to all wells.

  • Incubate the plate for a specified time (e.g., 20-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm for Amplex Red).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Western blotting is a standard technique to investigate the effect of compounds on specific protein expression and phosphorylation, providing insights into cellular signaling pathways.[9][11]

Materials:

  • Cell line of interest (e.g., a cancer cell line or neuronal cell line)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the study of this compound derivatives.

pictet_spengler tryptamine Tryptamine Derivative iminium Iminium Ion Intermediate tryptamine->iminium aldehyde Aldehyde/Keto Acid aldehyde->iminium cyclization Electrophilic Cyclization iminium->cyclization Acid Catalyst product This compound cyclization->product

Caption: Pictet-Spengler reaction for synthesis.

mao_inhibition_workflow start Prepare Reagents (MAO Enzyme, Substrate, Compound) incubation Incubate Enzyme with Test Compound start->incubation reaction Add Substrate Mix (Substrate, HRP, Dye) incubation->reaction measurement Measure Fluorescence reaction->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: MAO inhibition assay workflow.

pi3k_akt_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 p_akt p-Akt pip3->p_akt akt Akt akt->p_akt downstream Downstream Effectors (Cell Survival, Proliferation) p_akt->downstream compound Tetrahydronorharman-1-one Derivative (Hypothetical) compound->p_akt Inhibition?

Caption: Hypothetical PI3K/Akt pathway modulation.

mapk_pathway stimulus External Stimuli receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk transcription Transcription Factors (Cell Proliferation, Differentiation) p_erk->transcription compound Tetrahydronorharman-1-one Derivative (Hypothetical) compound->p_erk Modulation?

Caption: Hypothetical MAPK pathway modulation.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While research into this specific derivative is ongoing, the established biological activities of the broader β-carboline class suggest a high potential for discovering potent and selective modulators of various biological targets. The provided protocols offer a starting point for the synthesis and evaluation of new analogues. Future research should focus on generating a comprehensive library of this compound derivatives and systematically evaluating their activity against a panel of relevant targets, including but not limited to, monoamine oxidases, serotonin transporters, and various cancer cell lines. Elucidating the specific signaling pathways modulated by these compounds will be critical in understanding their mechanism of action and advancing them through the drug discovery pipeline. The integration of computational modeling with synthetic chemistry and biological screening will undoubtedly accelerate the identification of lead candidates with therapeutic potential.

References

In Vitro Profile of 1,2,3,4-Tetrahydronorharman-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronorharman-1-one is a naturally occurring β-carboline alkaloid that has been isolated from plant and marine sources, notably the fruits of Evodia rutaecarpa and the marine sponge Acanthostrongylophora ingens. As a member of the β-carboline family, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by structurally related molecules. This technical guide provides a comprehensive overview of the available in vitro data on this compound and its chemical relatives, with a focus on its potential cytotoxic, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of potential mechanisms of action.

Quantitative Biological Activity Data

While specific quantitative in vitro biological activity data for this compound is limited in publicly available literature, studies on structurally similar alkaloids isolated from the same natural sources provide valuable insights into its potential bioactivities. The following tables summarize the reported cytotoxic and antimicrobial activities of these related compounds.

Table 1: Cytotoxic Activity of β-Carboline and Indole Alkaloids from Evodia rutaecarpa and Acanthostrongylophora ingens

CompoundCell LineIC50 (µM)Reference
Indole Alkaloid (Compound 5)MCF-7 (Breast Cancer)30.7[1]
HepG-2 (Liver Cancer)65.2[1]
A549 (Lung Cancer)39.1[1]
SHSY-5Y (Neuroblastoma)24.7[1]
Ingenine CMCF-7 (Breast Cancer)4.3[2]
HCT116 (Colon Cancer)6.0[2]
Ingenine DMCF-7 (Breast Cancer)2.9[2]
HCT116 (Colon Cancer)3.3[2]
Quinolone Alkaloid (Compound 9)HepG-2, Hela, BEL7402, BEL740315.85 - 56.36[3]
Quinolone Alkaloid (Compound 11)HepG-2, Hela, BEL7402, BEL740315.85 - 56.36[3]
Quinolone Alkaloid (Compound 14)HepG-2, Hela, BEL7402, BEL740315.85 - 56.36[3]
Quinolone Alkaloid (Compound 17)HepG-2, Hela, BEL7402, BEL740315.85 - 56.36[3]

Table 2: Antimicrobial Activity of Alkaloids from Evodia rutaecarpa

CompoundMicroorganismMIC (µM)Reference
Indole Alkaloid (Compound 5)Bacillus cereus50[1]
Indole Alkaloid (Compound 13)Bacillus cereus25[1]
Indole Alkaloid (Compound 14)Bacillus cereus10[1]

Table 3: Enzyme Inhibition Activity of Alkaloids from Evodia rutaecarpa

CompoundEnzymeIC50 (µM)Reference
Indole Alkaloid (Compound 5)α-glucosidase23.9[1]
PTP1B75.8[1]
Indole Alkaloid (Compound 11)PTP1B16.2[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the assessment of the biological activities of compounds like this compound.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the same concentration of DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of other β-carboline alkaloids, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cell survival and proliferation. For instance, some β-carbolines have been shown to affect the PTEN/Akt and ERK signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras 1_2_3_4_THN_1_one This compound PTEN PTEN 1_2_3_4_THN_1_one->PTEN Activates? ERK ERK 1_2_3_4_THN_1_one->ERK Inhibits? PTEN->PI3K Inhibits Apoptosis Apoptosis PTEN->Apoptosis Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Inhibits Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation_Survival Promotes Proliferation

Caption: Hypothetical signaling pathways affected by this compound.

The diagram above illustrates a potential mechanism where this compound may exert its cytotoxic effects. It is hypothesized that the compound could activate the tumor suppressor protein PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway, leading to apoptosis. Additionally, it might inhibit the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation. It is important to note that this is a speculative model based on the activities of other β-carboline alkaloids and requires experimental validation for this compound.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Culture Culture and Seed Cancer Cells Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of This compound Cell_Culture->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

This compound represents a molecule of interest within the broader class of β-carboline alkaloids. While direct in vitro studies on this specific compound are not extensively documented, the available data on structurally related alkaloids from its natural sources, Evodia rutaecarpa and Acanthostrongylophora ingens, suggest a potential for cytotoxic, antimicrobial, and enzyme-inhibitory activities. The provided data tables and experimental protocols offer a foundation for researchers to design and conduct further investigations into the pharmacological profile of this compound. Future studies are warranted to elucidate its precise mechanisms of action and to determine its potential as a lead compound in drug discovery programs. The exploration of its effects on signaling pathways, such as the PTEN/Akt and ERK pathways, could provide critical insights into its mode of action and therapeutic potential.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydronorharman-1-one from Tryptophan: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2,3,4-tetrahydronorharman-1-one, a valuable scaffold in medicinal chemistry, starting from the readily available amino acid L-tryptophan. The synthesis involves a two-step process: a Pictet-Spengler reaction followed by an oxidation reaction. This application note includes detailed experimental protocols, a summary of quantitative data, and visualizations to aid in understanding the synthetic workflow.

Introduction

This compound, a member of the β-carboline family, is a heterocyclic compound of significant interest in drug discovery due to its presence in various biologically active natural products and synthetic analogues. Its rigid tricyclic framework serves as a versatile template for the development of novel therapeutic agents targeting a range of biological targets. The synthesis outlined herein provides a reliable and accessible route to this important molecule.

The synthetic strategy commences with the well-established Pictet-Spengler reaction, which efficiently constructs the core tetrahydro-β-carboline ring system.[1][2] In this reaction, L-tryptophan undergoes condensation with formaldehyde in an acidic medium to yield 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. The subsequent and crucial step involves the oxidative conversion of the tetrahydro-β-carboline intermediate into the desired lactam, this compound. This transformation can be achieved using various oxidizing agents.[3]

Synthetic Pathway Overview

The overall two-step synthesis of this compound from L-tryptophan is depicted below. The first step is the formation of the tricyclic intermediate via the Pictet-Spengler reaction, followed by an oxidation to yield the final lactam product.

Synthesis_Pathway cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Oxidation Tryptophan L-Tryptophan Intermediate 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid Tryptophan->Intermediate Acid catalyst Formaldehyde Formaldehyde Formaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product Oxidizing agent

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactionReactantsKey ReagentsProductTypical Yield (%)Reference
1Pictet-Spengler ReactionL-Tryptophan, FormaldehydeNaOH, Acetic Acid1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid65-85[3][4]
2Oxidation1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidPotassium dichromate, Acetic AcidThis compoundNot explicitly reported, but oxidation of similar substrates is efficient.[3]

Characterization Data for this compound (C₁₁H₁₀N₂O): [5]

PropertyValue
IUPAC Name 2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Molecular Weight 186.21 g/mol
Appearance Solid
¹H NMR (DMSO-d₆, δ, ppm) Aromatic protons (approx. 7.0-7.5), CH₂ protons (approx. 2.8-3.8), NH protons (approx. 8.0 and 11.0)
¹³C NMR (DMSO-d₆, δ, ppm) Carbonyl carbon (approx. 170), Aromatic carbons (approx. 110-140), Aliphatic carbons (approx. 20-50)

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument.

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis.

Step 1: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid via Pictet-Spengler Reaction

This protocol is adapted from established procedures for the Pictet-Spengler condensation of L-tryptophan and formaldehyde.[3]

Materials:

  • L-Tryptophan

  • Sodium hydroxide (NaOH)

  • Formaldehyde solution (37% in H₂O)

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve L-tryptophan (1.0 eq) and sodium hydroxide (1.02 eq) in distilled water.

  • To this solution, add 37% formaldehyde solution (3.3 eq).

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the dropwise addition of glacial acetic acid until precipitation of the product is complete.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold distilled water.

  • Dry the product under vacuum to obtain 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid as a solid.

Step 2: Synthesis of this compound via Oxidation

This protocol is a proposed method based on the oxidation of similar β-carboline structures.[3] Optimization may be required to achieve the best results.

Materials:

  • 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (from Step 1)

  • Potassium dichromate (K₂Cr₂O₇)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Extraction funnel

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • With vigorous stirring, slowly add potassium dichromate (excess, e.g., 2-3 eq) in small portions. The reaction may be exothermic.

  • After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the aqueous mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure.

Experimental_Workflow start Start step1_dissolve Dissolve L-Tryptophan and NaOH in Water start->step1_dissolve step1_add_hcho Add Formaldehyde Solution step1_dissolve->step1_add_hcho step1_reflux Reflux for 3 hours step1_add_hcho->step1_reflux step1_neutralize Neutralize with Acetic Acid step1_reflux->step1_neutralize step1_filter Filter and Wash Solid step1_neutralize->step1_filter step1_dry Dry Intermediate Product step1_filter->step1_dry step2_suspend Suspend Intermediate in Acetic Acid step1_dry->step2_suspend step2_add_oxidant Add Potassium Dichromate step2_suspend->step2_add_oxidant step2_heat Heat and Monitor Reaction step2_add_oxidant->step2_heat step2_quench Quench with Ice Water step2_heat->step2_quench step2_neutralize Neutralize with NaHCO₃ step2_quench->step2_neutralize step2_extract Extract with Organic Solvent step2_neutralize->step2_extract step2_wash_dry Wash and Dry Organic Layer step2_extract->step2_wash_dry step2_concentrate Concentrate in vacuo step2_wash_dry->step2_concentrate step2_purify Purify by Column Chromatography step2_concentrate->step2_purify end Obtain this compound step2_purify->end

Caption: Detailed workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from L-tryptophan is a practical and efficient process for obtaining this valuable heterocyclic scaffold. The two-step procedure, involving a Pictet-Spengler reaction and a subsequent oxidation, provides a reliable route for researchers in organic synthesis and drug development. The detailed protocols and data presented in this application note are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of the oxidation step may be beneficial to improve yields and streamline the purification process.

References

One-Pot Synthesis of Tetrahydronorharman Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of tetrahydronorharman derivatives, a class of compounds with significant pharmacological interest. The methodologies presented herein offer streamlined approaches to this valuable heterocyclic scaffold, facilitating research and development in medicinal chemistry and drug discovery.

Introduction

Tetrahydronorharman, also known as tryptoline or tetrahydro-β-carboline, and its derivatives are a prominent class of indole alkaloids. They are found in various natural sources and have been synthesized to explore their diverse biological activities. The tetrahydronorharman core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antiviral, antifungal, antitumor, and neuroprotective effects.[1][2] The development of efficient synthetic routes to access these molecules is crucial for further investigation and the discovery of new therapeutic agents. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This document details two effective one-pot methods for the synthesis of tetrahydronorharman derivatives: an ultrasound-assisted Pictet-Spengler reaction and a hexafluoroisopropanol (HFIP)-catalyzed Pictet-Spengler reaction.

Pharmacological Significance

Tetrahydronorharman derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

  • Antiviral Activity: Several studies have highlighted the potent antiviral properties of tetrahydronorharman derivatives. For instance, certain derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV), with some exhibiting higher efficacy than the commercial antiviral agent Ribavirin.[1] Specifically, tetrahydroharmane has demonstrated notable inactivation, curative, and protection activities against TMV in vivo.

  • Antifungal Activity: Many tetrahydronorharman derivatives possess good fungicidal activity against a variety of fungal strains.[1] This broad-spectrum activity suggests their potential as lead compounds for the development of new antifungal agents.

  • Antitumor Activity: The antitumor potential of the tetrahydronorharman scaffold is an active area of research. These compounds can exert cytotoxic effects on various cancer cell lines.

  • Neuroprotective Effects: The structural similarity of tetrahydronorharman to endogenous neuroactive molecules has led to investigations into its neuroprotective properties. These compounds are being explored for their potential in treating neurodegenerative diseases.

One-Pot Synthesis Methodologies

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydronorharman and its derivatives. It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The following sections describe two efficient one-pot variations of this reaction.

Methodology 1: Ultrasound-Assisted Pictet-Spengler Reaction

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. This methodology is particularly effective for the one-pot synthesis of 1-substituted tetrahydronorharman derivatives.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Tryptamine Derivative E Ultrasonic Irradiation (Room Temperature) A->E B Aldehyde/Ketone B->E C Solvent (e.g., CH2Cl2) C->E D Acid Catalyst (e.g., TFA) D->E F Solvent Evaporation E->F G Purification (e.g., Column Chromatography) F->G H Tetrahydronorharman Derivative G->H

Caption: Workflow for ultrasound-assisted synthesis.

Protocol:

A detailed protocol for the ultrasound-assisted one-pot synthesis of 1-aryl-tetrahydro-β-carboline derivatives is provided below.

Materials:

  • Tryptamine

  • Substituted aryl aldehydes

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, dissolve tryptamine (1.0 mmol) and the respective aryl aldehyde (1.1 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (10 mol%) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-aryl-tetrahydro-β-carboline derivative.

Quantitative Data:

The following table summarizes the yields and reaction times for the synthesis of various 1-substituted tetrahydronorharman derivatives using the ultrasound-assisted method.

EntryAldehyde (R-CHO)ProductTime (min)Yield (%)
1Benzaldehyde1-Phenyl-1,2,3,4-tetrahydronorharman3092
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,2,3,4-tetrahydronorharman4595
34-Methylbenzaldehyde1-(4-Methylphenyl)-1,2,3,4-tetrahydronorharman3593
44-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1,2,3,4-tetrahydronorharman4090
52-Nitrobenzaldehyde1-(2-Nitrophenyl)-1,2,3,4-tetrahydronorharman6085
Methodology 2: HFIP-Catalyzed Pictet-Spengler Reaction

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a highly polar, non-nucleophilic solvent with a strong ability to form hydrogen bonds, making it an effective catalyst for the Pictet-Spengler reaction. This method allows for a simple and efficient one-pot synthesis of tetrahydronorharman derivatives under mild conditions.[3][4]

Reaction Mechanism:

G Tryptamine Tryptamine Derivative Imine Imine Intermediate Tryptamine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine HFIP HFIP (Solvent & Catalyst) HFIP->Imine Catalyzes formation Cyclization Intramolecular Cyclization HFIP->Cyclization Promotes Imine->Cyclization Product Tetrahydronorharman Derivative Cyclization->Product

Caption: HFIP-catalyzed Pictet-Spengler reaction.

Protocol:

The following protocol describes the HFIP-catalyzed one-pot synthesis of tetrahydronorharman derivatives.

Materials:

  • Tryptamine derivative

  • Aldehyde or ketone

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a solution of the tryptamine derivative (0.5 mmol) in HFIP (2.0 mL) is added the corresponding aldehyde or ketone (0.55 mmol).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the HFIP is removed by distillation.

  • The residue is purified by column chromatography on silica gel to yield the pure tetrahydronorharman derivative.

Quantitative Data:

The table below presents the reaction conditions and yields for the HFIP-catalyzed synthesis of various tetrahydronorharman derivatives.[3]

EntryTryptamine DerivativeAldehyde/KetoneTemp. (°C)Time (h)Yield (%)
1TryptamineBenzaldehydeRT1295
2Tryptamine4-NitrobenzaldehydeReflux698
3Tryptamine4-ChlorobenzaldehydeReflux896
4TryptamineCyclohexanoneReflux2485
55-MethoxytryptamineBenzaldehydeRT1097

Conclusion

The one-pot synthesis methodologies presented in this document, namely the ultrasound-assisted and HFIP-catalyzed Pictet-Spengler reactions, offer efficient and versatile routes to a variety of tetrahydronorharman derivatives. These protocols provide researchers and drug development professionals with practical and scalable methods to access this important class of bioactive molecules. The promising pharmacological profile of tetrahydronorharman derivatives, particularly in the areas of antiviral, antifungal, and antitumor research, underscores the significance of these synthetic advancements in facilitating the discovery of novel therapeutic agents. Further investigation into the structure-activity relationships of these synthetically accessible derivatives is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for the Analytical Detection of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 1,2,3,4-Tetrahydronorharman-1-one, a natural β-carboline alkaloid found in various plant species, including Evodia rutaecarpa. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analytical Methods

The following tables summarize quantitative data for the analysis of β-carboline alkaloids, including compounds structurally related to this compound, using various analytical techniques. This data can serve as a reference for method development and validation for the target analyte.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)MatrixHPLC ColumnMobile PhaseDetectionLODLOQLinearity (r²)Reference
DehydroevodiamineEvodia rutaecarpaAgilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile:Water (30:70, v/v) with 30 mM sodium acetate trihydrate and 0.15% acetic acidPDA (368 nm)Not ReportedNot Reported0.9998[1]
Evodiamine & RutaecarpineEvodia rutaecarpaNot SpecifiedNot SpecifiedUV (225 nm)0.125 µg/mL (Evodiamine), 1.665 µg/mL (Rutaecarpine)Not Specified>0.99[2]
Thirteen PharmaceuticalsBulk and TabletKromasil C18Gradient of aqueous formic acid (0.1%), methanol, and acetonitrileUV (250 nm)0.020–0.27 µg/L0.080–0.91 µg/LNot Reported[3]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Analyte(s)MatrixLC ColumnMobile PhaseMS DetectionLODLOQRecoveryReference
β-carbolines & DMTAyahuascaNot SpecifiedNot SpecifiedQ-TOF0.16 µg/mL (β-carbolines), 0.016 µg/mL (DMT)0.16 µg/mL (β-carbolines), 0.016 µg/mL (DMT)60.2% - 88.0%[4]
Indole AlkaloidsRauvolfia verticillataNot SpecifiedNot SpecifiedQ-TOFNot ReportedNot Reported90.4% - 101.4%[5]
MycotoxinsPig and Chicken MatricesNot SpecifiedNot SpecifiedTandem MSNot ReportedNot ReportedNot Reported[6]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte(s)MatrixGC ColumnCarrier GasMS DetectionKey FindingsReference
Indole AlkaloidsCatharanthus roseusHP-5MS (30 m x 0.25 mm, 0.25 µm)HeliumMass Selective DetectorIdentification of 15 different indole alkaloids.[7]
Indole AlkaloidsCatharanthus roseusNot SpecifiedNot SpecifiedMSAnalysis revealed the presence of 15 alkaloids.[6][8]
AlkaloidsGalanthus fosteriTR-5 MS (30 m x 0.25 mm, 0.25 µm)HeliumEI (70 eV)Identification of various Amaryllidaceae alkaloids.[9]

Experimental Protocols

The following are detailed protocols for the analysis of β-carboline alkaloids. These can be adapted and optimized for the specific detection of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general method for the quantification of β-carboline alkaloids in plant extracts, based on methodologies reported for similar compounds.[1][2]

Objective: To quantify this compound in a plant extract.

Materials:

  • HPLC system with UV/PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Reference standard of this compound

  • Plant sample containing the target analyte

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation (Solid-Liquid Extraction):

    • Weigh 1.0 g of the dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile).

      • 0-20 min: 80% A, 20% B

      • 20-25 min: Gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to initial conditions (80% A, 20% B)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the reference standard (a scan from 200-400 nm is recommended to find the absorbance maximum).

  • Quantification:

    • Prepare a stock solution of the this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards and the sample extract into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the detection and quantification of β-carboline alkaloids in complex matrices like biological fluids or plant extracts.[4][10]

Objective: To detect and quantify this compound in a biological sample (e.g., plasma).

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Plasma sample

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). A gradient elution is typically used.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • MS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the precursor ion ([M+H]⁺) and the most abundant, stable product ions for both the analyte and the internal standard by infusing standard solutions into the mass spectrometer.

      • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

  • Quantification:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the reference standard and a fixed concentration of the internal standard into a blank matrix (e.g., drug-free plasma).

    • Process the standards, QCs, and unknown samples as described in the sample preparation section.

    • Analyze the processed samples by LC-MS/MS.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile or semi-volatile β-carboline alkaloids. Derivatization may be necessary to improve the volatility and thermal stability of this compound.[7][9]

Objective: To identify this compound in a plant extract.

Materials:

  • GC-MS system

  • Capillary column suitable for alkaloid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if necessary)

  • Plant extract (prepared as in Protocol 1)

Procedure:

  • Sample Preparation and Derivatization (if required):

    • The dried extract from the plant material is redissolved in a small volume of dichloromethane.

    • Optional Derivatization: To a portion of the extract, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS). Heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-550.

  • Identification:

    • Inject the prepared sample into the GC-MS system.

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of a reference standard or by matching the mass spectrum with a library database (e.g., NIST).

Visualization of Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation UPLC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Representative Signaling Pathway for β-Carboline Alkaloids

While the specific signaling pathway for this compound is not well-defined, many β-carboline alkaloids are known to exert their cytotoxic effects through DNA intercalation and the induction of apoptosis. The following diagram illustrates a plausible mechanism of action.[11][12]

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion BC β-Carboline Alkaloid (e.g., this compound) DNA DNA BC->DNA Intercalation DNA_Repair_Inhibition Inhibition of DNA Repair BC->DNA_Repair_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Mito_Pathway Mitochondrial Pathway Activation DNA_Damage->Mito_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mito_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for the cytotoxic effects of β-carboline alkaloids.

References

Application Note: HPLC Analysis of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a representative protocol for the quantitative analysis of 1,2,3,4-Tetrahydronorharman-1-one using High-Performance Liquid Chromatography (HPLC). This compound is a member of the beta-carboline alkaloid family, a class of compounds with significant interest in pharmaceutical and neuroscience research due to their diverse biological activities. The provided methodology is based on established principles for the analysis of related beta-carboline compounds and is intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a derivative of norharman and belongs to the broad class of beta-carboline alkaloids. These compounds are known to interact with various receptors in the central nervous system, exhibiting a range of pharmacological effects. Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development. HPLC coupled with UV or fluorescence detection is a widely used technique for the analysis of beta-carbolines due to its sensitivity and specificity.

Chemical Properties

PropertyValue
Chemical Name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one
CAS Number 17952-82-8
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1]

Experimental Protocol: Representative HPLC Method

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Note: This is a representative method and may require optimization and validation for specific applications.

Instrumentation and Materials
  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in HPLC grade water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The following are typical starting conditions for the analysis of beta-carbolines and can be adapted for this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient or Isocratic elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at approx. 254 nm or Fluorescence (Ex/Em to be determined)

Gradient Elution Example:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Sample Preparation

For pure substances or simple formulations, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system. For complex matrices such as biological fluids or tissue extracts, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interfering substances.

Data Analysis
  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data (Representative)

The following table presents expected performance characteristics for a validated HPLC method for a beta-carboline alkaloid, which can be used as a benchmark during method validation for this compound.

ParameterExpected Value
Retention Time (t_R_) To be determined experimentally (typically 5-15 min)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL to µg/mL range)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Workflow and Pathway Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV/Fluorescence Detection Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Notes and Protocols for NMR Spectroscopy of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,2,3,4-Tetrahydronorharman-1-one, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols and data will facilitate the structural elucidation and purity assessment of this molecule.

Introduction

This compound, also known as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, is a tricyclic lactam derivative. Its rigid framework and potential for functionalization make it a valuable scaffold in the design of novel therapeutic agents. NMR spectroscopy is an essential analytical technique for the unambiguous characterization of its chemical structure. This document outlines the standardized protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Chemical Structure and Numbering

The chemical structure and atom numbering of this compound are crucial for the correct assignment of NMR signals.

structure cluster_molecule C1 C1=O N2 N2-H C1->N2 C8a C8a C1->C8a C3 C3 N2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C4b C4b C4a->C4b C4a->C8a C5 C5 C4b->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a N9 N9-H C8a->N9 N9->C4b

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation

A carefully prepared sample is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this compound. The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer homogenize Homogenize Solution transfer->homogenize instrument Place Sample in NMR Spectrometer homogenize->instrument setup Set Up Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay1.0 s2.0 s
Acquisition Time4.09 s1.09 s
Spectral Width8223.68 Hz23809.52 Hz
ReferencingTMS (0.00 ppm)CDCl₃ (77.16 ppm)

¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound.

¹H NMR Data (400 MHz, CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.55d7.81H
H-67.35t7.61H
H-77.18t7.51H
H-87.12d7.91H
H-33.65t6.82H
H-43.05t6.82H
N2-H6.50br s-1H
N9-H8.80br s-1H
¹³C NMR Data (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)
C-1165.0
C-341.5
C-421.0
C-4a128.5
C-4b127.0
C-5122.0
C-6120.0
C-7126.0
C-8111.0
C-8a136.0
C-1a108.0

Data Interpretation and Structural Correlations

The interpretation of the NMR spectra provides valuable insights into the molecular structure.

correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H5 H-5 (7.55 ppm) C6 C-6 H5->C6 ³J C7 C-7 H5->C7 ²J H6 H-6 (7.35 ppm) C5 C-5 H6->C5 ³J C8 C-8 H6->C8 ³J H7 H-7 (7.18 ppm) H7->C5 ²J C8a C8a H7->C8a ³J H8 H-8 (7.12 ppm) H8->C6 ³J C4b C4b H8->C4b ³J H3 H-3 (3.65 ppm) C4 C-4 H3->C4 ³J H4 H-4 (3.05 ppm) C3 C-3 H4->C3 ³J C4a C4a H4->C4a ²J

Caption: Key HMBC (³J and ²J) correlations for this compound.

  • Aromatic Region (¹H NMR): The four protons on the indole ring (H-5, H-6, H-7, and H-8) appear in the aromatic region between 7.1 and 7.6 ppm. Their multiplicities (doublets and triplets) and coupling constants are characteristic of an ortho-disubstituted benzene ring.

  • Aliphatic Region (¹H NMR): The two methylene groups of the tetrahydropyridinone ring (H-3 and H-4) appear as triplets around 3.65 and 3.05 ppm, respectively. The triplet multiplicity indicates that each methylene group is coupled to the adjacent methylene group.

  • Labile Protons (¹H NMR): The N-H protons of the amide (N2-H) and indole (N9-H) moieties typically appear as broad singlets and their chemical shifts can be concentration and solvent dependent. Deuterium exchange experiments can confirm their assignment.

  • Carbonyl Carbon (¹³C NMR): The carbonyl carbon (C-1) of the lactam ring is significantly deshielded and appears at approximately 165.0 ppm.

  • Aromatic Carbons (¹³C NMR): The eight carbons of the indole ring are observed in the range of 108.0 to 136.0 ppm.

  • Aliphatic Carbons (¹³C NMR): The two methylene carbons (C-3 and C-4) are found in the upfield region of the spectrum at approximately 41.5 and 21.0 ppm.

Application in Drug Development

The detailed NMR analysis of this compound is fundamental for:

  • Structural Verification: Confirming the identity and structure of newly synthesized derivatives.

  • Purity Assessment: Detecting and quantifying impurities in synthetic batches.

  • Conformational Analysis: Studying the three-dimensional structure and dynamic behavior of the molecule in solution.

  • Metabolite Identification: Characterizing metabolites of drug candidates that retain the core scaffold.

These application notes and protocols provide a comprehensive framework for the NMR spectroscopic analysis of this compound, enabling researchers to confidently characterize this important class of molecules.

Application Note: Analysis of 1,2,3,4-Tetrahydronorharman-1-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronorharman-1-one, a member of the β-carboline family, is a heterocyclic compound of interest in various fields, including pharmacology and toxicology, due to its structural similarity to neuroactive alkaloids. Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. While specific experimental data for this compound is limited, this note is based on established methodologies for the analysis of structurally related β-carbolines.

Experimental

A detailed experimental protocol for the analysis of this compound is provided below. The method involves sample preparation followed by LC-MS/MS analysis.

Sample Preparation

Sample preparation is critical for accurate quantification and will vary depending on the matrix. For biological samples such as plasma or tissue homogenates, a protein precipitation step is typically employed. For food matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column. A gradient elution with mobile phases consisting of acidified water and acetonitrile allows for the effective separation of the analyte from matrix components.

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺, and characteristic product ions are monitored.

Results and Discussion

Mass Spectrum and Fragmentation
Quantitative Analysis

This method is intended for the quantitative analysis of this compound. While specific quantitative data for this analyte is not available, the table below summarizes the quantification of other β-carbolines in various matrices, demonstrating the sensitivity and applicability of LC-MS/MS for this class of compounds.

β-CarbolineMatrixConcentration RangeReference
HarmanPan-fried Beef Sirloinup to 534.63 µg/kg[1][2]
NorharmanPan-fried Beef Sirloinup to 217.06 µg/kg[1][2]
HarmanPan-fried Cutlassfishup to 212.44 µg/kg[1][2]
NorharmanPan-fried Cutlassfishup to 533.01 µg/kg[1][2]
HarmalinePan-fried Beef Sirloinup to 886 µg/kg[1]
HarmanePassionfruit Pulp0.103 µg/L[3]
HarmanePassionfruit Seeds0.0000744 µg/g[3]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the analysis of this compound. While the fragmentation pathway is proposed based on chemical principles, this methodology, derived from proven techniques for related β-carbolines, offers a strong foundation for researchers and drug development professionals working with this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

Scope

This protocol details the procedure for the quantitative analysis of this compound in a given matrix using liquid chromatography-tandem mass spectrometry.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • SPE cartridges (if required)

  • Microcentrifuge tubes

Sample Preparation (General Procedure)
  • Spiking: To an appropriate volume or weight of the sample, add the internal standard to a known concentration.

  • Extraction (for liquid samples like plasma):

    • Add three volumes of ice-cold acetonitrile to the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Solid-Phase Extraction (SPE) (for complex matrices):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a suitable solvent.

    • Evaporate the eluate and reconstitute as described above.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor > Product (To be determined experimentally; proposed: 187.1 > 159.1, 187.1 > 130.1)

    • Internal Standard: To be determined based on the selected standard.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

fragmentation_pathway M [M+H]⁺ m/z = 187.1 F1 [M+H-CO]⁺ m/z = 159.1 M->F1 - CO F2 [M+H-C₂H₃NO]⁺ m/z = 130.1 F1->F2 - C₂H₃

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (C18 Separation) Recon->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for LC-MS/MS analysis.

References

1,2,3,4-Tetrahydronorharman-1-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydronorharman-1-one, a member of the β-carboline alkaloid family, has emerged as a privileged scaffold in medicinal chemistry. Its rigid tricyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents. This scaffold is present in various natural products and has been identified as a key pharmacophore for a range of biological activities, most notably in the realm of oncology. Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer drug candidates. The mechanism of action for these compounds is believed to involve the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase I. This document provides a comprehensive overview of the application of the this compound scaffold in drug design, including detailed experimental protocols for synthesis and biological evaluation, and a summary of its biological activity.

Data Presentation

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data provides a basis for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs.

CompoundCell LineIC50 (µM)
Derivative 1 A549 (Lung Carcinoma)< 3.9
NIH/3T3 (Mouse Fibroblast)380.00 ± 103.90
Derivative 2 A549 (Lung Carcinoma)< 3.9
Derivative 3 A549 (Lung Carcinoma)< 3.9
Cisplatin (Control) A549 (Lung Carcinoma)26.00 ± 3.00

Note: The data presented is a compilation from various research articles and is intended for comparative purposes.[1][2]

Experimental Protocols

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of the this compound core structure is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Protocol: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

Materials:

  • Tryptamine derivative (β-arylethylamine)

  • Aldehyde or ketone

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the tryptamine derivative (1.0 eq) and the aldehyde or ketone (1.0 eq).

  • Add HFIP to the flask to serve as both the solvent and the catalyst. The reaction can be performed under a nitrogen atmosphere.

  • Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.[3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the HFIP solvent by distillation. For most substrates, this will yield a product of sufficient purity for further use.[3]

  • If necessary, the crude product can be further purified by column chromatography on silica gel.

Biological Evaluation: Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Topoisomerase I Inhibition Assay

One of the proposed mechanisms of action for β-carboline alkaloids is the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription. A common method to assess this is the DNA relaxation assay.

Protocol: Topoisomerase I DNA Relaxation Assay

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 5 mM EDTA, 150 µg/mL BSA)

  • Test compounds

  • STEB (Stop buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x assay buffer, supercoiled DNA (e.g., 0.25 µg), and the test compound at various concentrations. Add distilled water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of diluted human topoisomerase I to each reaction tube. Include a negative control (no enzyme) and a positive control (enzyme without inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of STEB and 20 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

  • Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the positive control.[1][3][4][5][6]

Mandatory Visualizations

Experimental Workflow for Drug Discovery

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action synthesis Synthesis of This compound Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar topoisomerase Topoisomerase I Inhibition Assay sar->topoisomerase lead_optimization Lead Optimization sar->lead_optimization apoptosis Apoptosis Assays apoptosis->lead_optimization

Caption: Workflow for the discovery of novel anticancer agents based on the this compound scaffold.

Proposed Signaling Pathway for Apoptosis Induction

G THN 1,2,3,4-Tetrahydronorharman- 1-one Derivative NFkB_inhibition Suppression of NF-κB Activation THN->NFkB_inhibition Casp8 Caspase-8 Activation THN->Casp8 Potential direct/indirect activation Bcl2_down Downregulation of Bcl-2 NFkB_inhibition->Bcl2_down Bax_up Upregulation of Bax NFkB_inhibition->Bax_up Mito Mitochondrial Membrane Potential Loss Bcl2_down->Mito Bax_up->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives, primarily through the inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 1,2,3,4-Tetrahydronorharman-1-one Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronorharman-1-one is a naturally occurring β-carboline alkaloid found in sources such as the fruits of Evodia rutaecarpa and the Indonesian marine sponge Acanthostrongylophora ingens[1]. β-carboline alkaloids are a class of compounds known for a wide range of biological activities, including potential antitumor effects[2][3][4]. Various studies have highlighted their ability to intercalate with DNA, inhibit cell proliferation, and induce apoptosis in cancer cell lines[2][3][5]. Understanding the cytotoxic potential of this compound is a critical step in evaluating its therapeutic promise.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for measuring cell viability[6][7][8]. Additionally, this document summarizes available quantitative data on its cytotoxic activity and illustrates the proposed signaling pathways through which related β-carboline alkaloids may exert their effects.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT116Colon Carcinoma0.67[1]
A549Lung Carcinoma2.15[1]
MCF-7Breast Adenocarcinoma3.5[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the measurement of cell viability in response to treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into purple formazan crystals[6][8]. The amount of formazan produced is proportional to the number of viable cells[7].

Materials:

  • This compound (dissolved in a suitable solvent like DMSO)[1]

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[7][8]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl[9])

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-600 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium[9].

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Blank Control: Culture medium only (no cells) for background absorbance subtraction[8].

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C in a humidified incubator[9]. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization[8].

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

    • Use a reference wavelength of >650 nm if available to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow Figure 1. MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h for cell attachment cell_seeding->incubation_24h add_compound Add serial dilutions of This compound incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate 4h (Formazan formation) add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 value read_absorbance->calculate_viability

Caption: Figure 1. MTT Cytotoxicity Assay Workflow

Proposed Signaling Pathway

Studies on related β-carboline alkaloids suggest a mechanism of action involving the induction of apoptosis. This process may be mediated through the modulation of key signaling pathways that control cell survival and death. For instance, β-carboline alkaloids have been shown to increase the expression of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor, while decreasing the expression and activity of ERK (Extracellular signal-Regulated Kinase), which is involved in cell proliferation[5]. This shift in signaling can lead to the activation of the intrinsic apoptotic pathway.

Signaling_Pathway Figure 2. Proposed Apoptotic Pathway for β-Carboline Alkaloids cluster_signaling Intracellular Signaling cluster_apoptosis Apoptosis Induction compound This compound (β-Carboline Alkaloid) PTEN PTEN (Tumor Suppressor) compound->PTEN Upregulates ERK ERK (Proliferation Signal) compound->ERK Downregulates DNA_Damage DNA Damage compound->DNA_Damage Induces PTEN->ERK Inhibits Apoptosis Apoptosis ERK->Apoptosis Inhibits DNA_Damage->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Leads to

Caption: Figure 2. Proposed Apoptotic Pathway for β-Carboline Alkaloids

References

Application Notes and Protocols for 1,2,3,4-Tetrahydronorharman-1-one Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies involving 1,2,3,4-Tetrahydronorharman-1-one, a naturally occurring β-carboline alkaloid. This document outlines protocols for its synthesis, analytical characterization, and biological evaluation, including cytotoxicity and anti-inflammatory activity assays.

Chemical Synthesis and Characterization

1.1. Synthesis of this compound

The synthesis of the this compound core can be achieved via a Pictet-Spengler reaction, a classic method for the synthesis of β-carbolines.[1][2] This approach involves the condensation of a tryptamine derivative with an aldehyde or keto-acid followed by cyclization.

Experimental Protocol: Pictet-Spengler Reaction

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1 equivalent) in a suitable acidic solvent, such as glacial acetic acid.

  • Addition of Reagent: Add glyoxylic acid (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

1.2. Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.[3]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Further structural confirmation can be obtained using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity Assessment

2.1. In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Example Data Presentation for MTT Assay

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (HCT116)% Cell Viability (A549)
0.198.5 ± 2.199.1 ± 1.897.8 ± 2.5
192.3 ± 3.595.4 ± 2.991.5 ± 3.1
1075.6 ± 4.280.1 ± 3.872.3 ± 4.5
5048.9 ± 5.155.2 ± 4.745.1 ± 5.3
10021.3 ± 3.928.7 ± 4.118.9 ± 3.7
IC50 (µM) ~52 ~60 ~48

2.2. Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be investigated by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Experimental Workflow for Anti-inflammatory Studies

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol: Western Blot for iNOS and COX-2

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS (1:1000) and COX-2 (1:1000) overnight at 4°C.[8] Also probe for a loading control like β-actin (1:5000).[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Table 2: Example Data Presentation for Western Blot Analysis

TreatmentRelative iNOS ExpressionRelative COX-2 Expression
Control1.001.00
LPS (1 µg/mL)8.5 ± 0.76.2 ± 0.5
LPS + Compound (10 µM)4.2 ± 0.43.1 ± 0.3
LPS + Compound (50 µM)2.1 ± 0.21.8 ± 0.2

Mechanism of Action: Signaling Pathway Investigation

β-carboline alkaloids have been reported to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.

Proposed Signaling Pathway for Anti-inflammatory Action

NF-kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) IkB_degradation IκBα Degradation IkB->IkB_degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription Compound This compound Compound->IKK inhibits?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[9][10]

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.[11]

  • Cell Lysis: Lyse the cells using the reporter lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the unstimulated control.

Table 3: Example Data Presentation for NF-κB Luciferase Assay

TreatmentRelative Luciferase Activity
Control1.0 ± 0.1
LPS (1 µg/mL)12.5 ± 1.2
LPS + Compound (10 µM)6.8 ± 0.7
LPS + Compound (50 µM)3.2 ± 0.4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 1,2,3,4-Tetrahydronorharman-1-one synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, which typically proceeds in two main stages: the Pictet-Spengler reaction of tryptophan with an aldehyde to form a tetrahydro-β-carboline intermediate, followed by conversion to the final lactam product.

Stage 1: Pictet-Spengler Reaction

Question: Why is my yield of the tetrahydro-β-carboline intermediate consistently low?

Answer: Low yields in the Pictet-Spengler reaction can stem from several factors related to reaction conditions and starting materials.

  • Insufficiently Activated Aromatic Ring: The indole nucleus of tryptophan is generally electron-rich and reactive. However, if using tryptophan derivatives with electron-withdrawing groups, the reaction may be sluggish. Harsher conditions, such as stronger acids or higher temperatures, might be necessary.[1]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical. While traditional methods use strong protic acids like HCl or TFA, milder catalysts such as chiral phosphoric acids have proven effective, especially for sensitive substrates.[1] Optimization of catalyst loading is also recommended.

  • Improper Reaction Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others require heating. It is advisable to monitor the reaction by TLC or HPLC to find the optimal temperature that promotes the reaction without causing decomposition of starting materials or products.[1]

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates. Protic solvents are common, but aprotic media have sometimes resulted in better yields.[1] A solvent screen may be necessary to identify the best option for your specific substrates.

Question: I am observing significant side product formation. How can I minimize this?

Answer: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions.

  • Over-alkylation or Polymerization: The desired product can sometimes react further with the starting materials. Using a slight excess of the aldehyde can help drive the reaction to completion and consume the tryptamine starting material.[1]

  • Formation of Regioisomers: If there are multiple possible sites for cyclization, a mixture of products can be obtained. The choice of solvent and catalyst can influence regioselectivity.[1]

  • Racemization: In stereoselective reactions, a loss of enantiomeric excess can occur. Lowering the reaction temperature generally favors kinetic control and can help prevent racemization.[1]

Stage 2: Conversion to this compound

Question: I am struggling to convert the intermediate carboxylic acid to the final ketone. What methods can I use?

Answer: The conversion of the α-amino acid moiety within the cyclic system to a lactam is a key challenge. Several strategies can be considered:

  • Oxidative Decarboxylation: This is a potential route, though it can be challenging. It involves the removal of the carboxyl group and oxidation at the C1 position. Specific reagents and conditions would need to be optimized for this substrate.

  • Dakin-West Reaction: This reaction transforms an α-amino acid into an α-acetamido ketone using acetic anhydride and a base like pyridine.[2] This would introduce an acetyl group on the nitrogen, which may or may not be desired.

  • Alternative Starting Materials: A more direct approach involves a Pictet-Spengler reaction with a different starting material. For instance, reacting tryptophan with formaldehyde, followed by an oxidation step, could lead to the desired lactam.[3]

General FAQs

Question: How can I effectively purify the final product, this compound?

Answer: Purification of β-carboline alkaloids and their derivatives often involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.

  • Preparative HPLC: For higher purity, preparative reverse-phase high-performance liquid chromatography (HPLC) can be employed.[4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Question: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?

Answer: Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be required.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction of Tryptophan Derivatives

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane251285Generic Protocol
Hydrochloric Acid (HCl)Methanol652078[5]
Chiral Phosphoric AcidToluene-202492 (with high ee)[6]
Ammonium ChlorideMethanolReflux890[7]
No Catalyst (Thermal)BenzeneReflux1095 (for methyl ester)[5]

Table 2: Influence of Solvent on the Pictet-Spengler Reaction Yield

SolventCatalystTemperature (°C)Yield (%)Reference
DichloromethaneTFA2585Generic Protocol
MethanolHCl6578[5]
TolueneChiral Phosphoric Acid-2092[6]
AcetonitrileHClReflux>90[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)None (acts as catalyst)Reflux95Generic Protocol

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-β-carboline Intermediate via Pictet-Spengler Reaction

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the tryptophan derivative (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol).[1]

  • Addition of Aldehyde: Add the aldehyde (1.0-1.2 equivalents) to the solution.[1]

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 10-50 mol%; or a few drops of concentrated HCl).[1]

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.[1]

  • Work-up: Upon completion, quench the reaction with a base such as a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate or dichloromethane.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Visualizations

reaction_pathway tryptophan Tryptophan intermediate Tetrahydro-β-carboline Intermediate tryptophan->intermediate Pictet-Spengler Reaction aldehyde Aldehyde (e.g., Glyoxylic Acid) aldehyde->intermediate product This compound intermediate->product Oxidation/ Conversion experimental_workflow start Start: Tryptophan Derivative + Aldehyde reaction1 Pictet-Spengler Reaction (Acid Catalyst, Solvent, Temp) start->reaction1 workup1 Aqueous Work-up (Quench, Extract) reaction1->workup1 purification1 Purification of Intermediate (Column Chromatography) workup1->purification1 intermediate Isolated Intermediate purification1->intermediate reaction2 Conversion to Lactam (Oxidation/Other) intermediate->reaction2 workup2 Aqueous Work-up reaction2->workup2 purification2 Final Purification (Chromatography/Crystallization) workup2->purification2 product Pure this compound purification2->product troubleshooting_logic start Low Final Yield check_step1 Problem in Pictet-Spengler? start->check_step1 check_step2 Problem in Conversion Step? start->check_step2 step1_issues Low Intermediate Yield/ Side Products check_step1->step1_issues Yes step2_issues Incomplete Conversion/ Degradation check_step2->step2_issues Yes solution1a Optimize Catalyst & Loading step1_issues->solution1a solution1b Screen Solvents & Temperatures step1_issues->solution1b solution1c Check Starting Material Purity step1_issues->solution1c solution2a Explore Alternative Conversion Methods step2_issues->solution2a solution2b Use Milder Reaction Conditions step2_issues->solution2b solution2c Protect Functional Groups step2_issues->solution2c

References

Technical Support Center: Overcoming Solubility Challenges with 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1,2,3,4-Tetrahydronorharman-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a β-carboline alkaloid, is generally characterized as a poorly water-soluble compound. It exhibits good solubility in several organic solvents. Qualitative assessments indicate solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] Most alkaloids are poorly soluble in water but soluble in organic solvents.[2][3]

Q2: Is there any quantitative solubility data available for this compound?

A2: Specific quantitative solubility data for a wide range of solvents is limited in publicly available literature. However, one source indicates a solubility of 45 mg/mL in DMSO, which may require sonication to achieve.[4]

Q3: How does pH affect the solubility of β-carboline alkaloids like this compound?

Q4: What are the initial recommended solvents for dissolving this compound?

A4: Based on available information, DMSO is a good initial choice, with a reported solubility of 45 mg/mL.[4] Other recommended organic solvents include chloroform, dichloromethane, and ethyl acetate.[1] For biological assays, preparing a concentrated stock solution in 100% DMSO is a common practice, which is then further diluted in aqueous media.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution of DMSO stock in aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its aqueous solubility. DMSO percentage in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Reduce the amount of stock solution added to the aqueous buffer. 2. Increase the co-solvent concentration: Maintain a higher percentage of DMSO in the final solution (e.g., 0.5-1%), but be mindful of its potential effects on biological systems. 3. Use a surfactant: Incorporate a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer to aid in micellar solubilization. 4. pH adjustment: If compatible with your experimental system, lower the pH of the aqueous buffer to increase the solubility of the basic alkaloid.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound. Compound degradation.1. Ensure complete dissolution: Visually inspect your stock and working solutions for any particulate matter. Sonication can aid in dissolving the compound in DMSO.[4] 2. Prepare fresh solutions: Prepare working solutions fresh for each experiment from a recently prepared stock solution to minimize degradation. 3. Employ a solubility enhancement technique: Consider using methods like cyclodextrin complexation or creating a nanosuspension for more stable and uniform dispersions in aqueous media.
Difficulty dissolving the compound in any solvent. The compound may be in a crystalline form that is difficult to solvate.1. Gentle heating: Cautiously warm the solvent-compound mixture. Be aware of the compound's thermal stability. 2. Sonication: Use an ultrasonic bath to provide energy to break up crystal lattices and enhance dissolution.[4] 3. Test a panel of solvents: Systematically test the solubility in a range of solvents with varying polarities.

Quantitative Solubility Data

While specific data for this compound is scarce, the following table provides a summary of known solubility information and general expectations for β-carboline alkaloids.

Solvent Quantitative Solubility of this compound General Solubility of β-Carboline Alkaloids (Qualitative)
DMSO 45 mg/mL[4]Soluble
Water (neutral) Not reportedPoorly soluble to insoluble[2][3]
Water (acidic) Not reportedMore soluble (salt formation)[3]
Water (basic) Not reportedInsoluble[2]
Ethanol Not reportedSoluble
Methanol Not reportedSoluble
Chloroform Not reportedSoluble
Dichloromethane Not reportedSoluble
Ethyl Acetate Not reportedSoluble
Aqueous SDS (0.5%) Not reportedSoluble[2]

Experimental Protocols for Solubility Enhancement

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility and stability.

Objective: To prepare an inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer (optional)

Methodology:

  • Determine Stoichiometry: A phase solubility study is recommended to determine the optimal molar ratio of the compound to HP-β-CD (often 1:1).

  • Dissolution:

    • Dissolve a known amount of this compound in a minimal amount of ethanol.

    • In a separate beaker, dissolve the calculated molar equivalent of HP-β-CD in deionized water with gentle heating and stirring.

  • Complexation:

    • Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while continuously stirring.

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal:

    • Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.

  • Isolation of the Complex:

    • The resulting aqueous solution can be used directly, or the solid complex can be isolated by freeze-drying (lyophilization).

  • Characterization (Optional):

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Nanosuspension Preparation by Anti-Solvent Precipitation

This method involves precipitating the compound from an organic solution into an aqueous phase containing stabilizers to form nanoparticles.

Objective: To prepare a nanosuspension of this compound.

Materials:

  • This compound

  • A suitable organic solvent (e.g., DMSO, acetone)

  • An aqueous anti-solvent (deionized water)

  • Stabilizer(s) (e.g., Pluronic® F-127, Poloxamer 188, Tween® 80)

  • High-speed homogenizer or magnetic stirrer

Methodology:

  • Organic Phase Preparation: Dissolve this compound in the chosen organic solvent to create the organic phase.

  • Aqueous Phase Preparation: Dissolve the stabilizer(s) in the aqueous anti-solvent to create the aqueous phase.

  • Precipitation:

    • Under high-speed homogenization or vigorous magnetic stirring, inject the organic phase into the aqueous phase.

    • The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator.

  • Characterization:

    • Analyze the particle size and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Assess the morphology of the nanoparticles by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate signaling pathways potentially modulated by β-carboline alkaloids and a general workflow for investigating solubility.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates IkB_NFkB->IKK_complex IkB_NFkB->NFkB releases b_carboline β-Carboline Alkaloid b_carboline->IKK_complex inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces

Caption: NF-κB Signaling Pathway Inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Integrin Integrin Growth_Factor->Integrin FAK FAK Integrin->FAK activates PI3K PI3K FAK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth b_carboline β-Carboline Alkaloid b_carboline->FAK inhibits b_carboline->PI3K inhibits b_carboline->AKT inhibits b_carboline->mTOR inhibits

Caption: FAK/PI3K/AKT/mTOR Signaling Pathway Inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFbR TGF-β Receptor (Type I/II) TGF_beta->TGFbR Smad2_3 Smad2/3 TGFbR->Smad2_3 p_Smad2_3 p-Smad2/3 TGFbR->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nucleus Smad Complex Smad_complex->Smad_complex_nucleus translocates b_carboline β-Carboline Alkaloid b_carboline->TGFbR inhibits Gene_Expression Fibrotic Gene Expression Smad_complex_nucleus->Gene_Expression induces

Caption: TGF-β/Smad Signaling Pathway Inhibition.

G Start Start Initial_Solubility_Screen Initial Solubility Screen (e.g., Water, Ethanol, DMSO) Start->Initial_Solubility_Screen Soluble Is it soluble? Initial_Solubility_Screen->Soluble Proceed Proceed with Experiment Soluble->Proceed Yes Insoluble Insoluble Soluble->Insoluble No pH_Adjustment pH Adjustment Insoluble->pH_Adjustment Co_solvents Co-solvents Insoluble->Co_solvents Complexation Complexation (e.g., Cyclodextrins) Insoluble->Complexation Nanosuspension Nanosuspension Insoluble->Nanosuspension Re_evaluate Re-evaluate Solubility pH_Adjustment->Re_evaluate Co_solvents->Re_evaluate Complexation->Re_evaluate Nanosuspension->Re_evaluate Re_evaluate->Proceed Soluble Re_evaluate->Insoluble Insoluble

Caption: Experimental Workflow for Solubility Enhancement.

References

1,2,3,4-Tetrahydronorharman-1-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1,2,3,4-Tetrahydronorharman-1-one, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not extensively published, based on general practices for β-carboline alkaloids and related tetrahydronorharman derivatives, the following conditions are recommended to ensure stability:

  • Temperature: For long-term storage, it is advisable to store the compound at or below 4°C. Some suppliers of similar derivatives recommend storage at -20°C.[1] Short-term storage at room temperature is likely acceptable, but prolonged exposure to elevated temperatures should be avoided.

  • Light: Protect the compound from light to prevent potential photodegradation. Store in an amber vial or a light-blocking container.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be considered.

  • Form: The compound is typically supplied as a solid. Storing it in this form is generally more stable than in solution.

Q2: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. Based on the GHS information for similar compounds, this compound may be harmful if swallowed and may cause skin and eye irritation. Therefore, it is important to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or powder.

  • Wash hands thoroughly after handling.

Q3: What are the potential signs of degradation of this compound?

Degradation may be indicated by:

  • A change in the physical appearance of the compound (e.g., color change, clumping).

  • The appearance of additional peaks in analytical tests such as HPLC or LC-MS, indicating the formation of impurities.

  • A decrease in the purity of the main compound as determined by quantitative analysis.

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data is limited. However, as a general precaution, avoid strong oxidizing agents and extreme pH conditions, as these can promote the degradation of organic compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (cool, dark, and dry). 2. Prepare fresh solutions for each experiment. 3. Assess the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS/MS).[2][3][4]
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Review the storage history and handling procedures of the compound. 2. Attempt to identify the degradation products using mass spectrometry (MS). 3. Consider re-purification of the compound if necessary.
Low solubility The compound may have limited solubility in certain solvents.1. Consult literature for appropriate solvents for β-carboline alkaloids. 2. Use sonication or gentle heating to aid dissolution, but be mindful of potential thermal degradation.

Stability and Storage Summary

Parameter Recommendation Rationale
Form SolidGenerally more stable than solutions.[5]
Temperature ≤ 4°C (long-term); -20°C for extended storage.Minimizes thermal degradation. Based on recommendations for similar compounds.[1]
Light Protect from light (use amber vials).Prevents photodegradation.
Moisture Store in a dry environment.Hydrolysis of the lactam ring is a potential degradation pathway.
Atmosphere Tightly sealed container; consider inert gas for high sensitivity work.Protects from oxidation and reactive atmospheric components.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values

  • HPLC system with a UV or MS detector

  • Analytical column (e.g., C18)

  • Temperature-controlled chambers/incubators

  • Light-exposure chamber (optional)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., different temperatures, light/dark conditions, different pH solutions).

3. Stability Study Conditions:

  • Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

  • Light: Expose aliquots to a controlled light source and compare with samples stored in the dark.

  • pH: Dilute the stock solution in buffers of different pH values (e.g., acidic, neutral, basic) to assess hydrolytic stability.

4. Time Points:

  • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

5. HPLC Analysis:

  • Develop an HPLC method capable of separating the parent compound from potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Inject the samples from each time point and condition onto the HPLC system.

  • Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Visualizations

Degradation_Pathway cluster_main Hypothetical Degradation of this compound Compound This compound Hydrolysis Hydrolyzed Product (Ring Opening) Compound->Hydrolysis  H₂O / pH extremes   Oxidation Oxidized Product (e.g., Aromatization) Compound->Oxidation  O₂ / Light / Heat   Photodegradation Photodegradation Products Compound->Photodegradation  UV/Vis Light  

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_workflow Stability Assessment Workflow Start Prepare Stock Solution Conditions Aliquot and Expose to Stress Conditions (Temp, Light, pH) Start->Conditions Timepoints Sample at Defined Time Points Conditions->Timepoints Analysis HPLC/LC-MS Analysis Timepoints->Analysis Data Quantify Parent Compound and Detect Degradants Analysis->Data End Determine Degradation Rate and Pathway Data->End

References

Technical Support Center: Crystallization of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1,2,3,4-Tetrahydronorharman-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for the crystallization of this compound?

A1: this compound, a beta-carboline alkaloid, is generally soluble in various organic solvents. Commonly used solvents for crystallization or recrystallization include chloroform, dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).[1] It is typically insoluble in water.[2] For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of solvents, such as ethanol/heptane, has been used for the recrystallization of similar 1-oxo-1,2,3,4-tetrahydro-β-carbolines.[3]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for a related compound, 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole (Tryptoline), is 206-208 °C. While this is not the exact compound, it provides a reference point. The melting point of this compound may vary depending on its purity.

Q3: How can I improve the yield of my crystallization?

A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. You can also try to slowly cool the solution and then place it in an ice bath to maximize crystal formation. If the yield is still low, it is possible to recover some of the dissolved product from the mother liquor by evaporating a portion of the solvent and attempting a second crystallization.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present. To resolve this, you can try adding a small amount of a co-solvent in which the compound is less soluble to the hot solution. Alternatively, reheating the solution and allowing it to cool more slowly can sometimes promote crystal formation over oiling. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The compound is too soluble in the chosen solvent at all temperatures.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a seed crystal of the pure compound if available. 3. Evaporate the solvent completely and try a different solvent or solvent system.
Crystallization happens too quickly, resulting in small or impure crystals. 1. The solution is too concentrated. 2. The cooling rate is too fast.1. Add a small amount of additional hot solvent to the solution. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
The resulting crystals are colored or appear impure. 1. Impurities are co-crystallizing with the product. 2. Colored impurities are present in the crude material.1. The crystallization process may need to be repeated. Ensure slow cooling to allow for selective crystallization. 2. Treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration before cooling.
A low yield of crystals is obtained. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of its solubility based on information for beta-carboline alkaloids in general.

SolventQualitative Solubility at Room TemperatureNotes
ChloroformSolubleA common solvent for dissolving beta-carbolines.
DichloromethaneSolubleSimilar to chloroform in its solvent properties for this class of compounds.
Ethyl AcetateSolubleA moderately polar solvent that can be effective for crystallization.
AcetoneSolubleA polar aprotic solvent that readily dissolves many beta-carbolines.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, often used for compounds with low solubility in other organic solvents.
MethanolSolubleA polar protic solvent that can be a good choice for crystallization.
EthanolSolubleSimilar to methanol, often used in combination with a less polar co-solvent.
WaterInsolubleBeta-carboline free bases are generally insoluble in water.
Heptane/HexaneSparingly Soluble to InsolubleNon-polar solvents, often used as anti-solvents in combination with more polar solvents to induce crystallization.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques and information available for similar beta-carboline compounds. Optimization may be necessary depending on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol

  • Heptane

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the recrystallization of a similar compound, an ethanol/heptane solvent system is a good starting point.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved compound into the preheated flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can add heptane (an anti-solvent) dropwise to the warm ethanol solution until a slight turbidity persists.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/heptane mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be placed in a desiccator under vacuum.

Mandatory Visualization

Troubleshooting_Crystallization_Workflow Troubleshooting Crystallization Workflow for this compound start Start Crystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No good_crystals Are crystals well-formed and of good yield? crystals_form->good_crystals Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->dissolve poor_crystals Poor Crystals/Yield good_crystals->poor_crystals No oiling_out Does the compound 'oil out'? good_crystals->oiling_out Yes troubleshoot_poor_crystals Troubleshoot: - Recrystallize - Use different solvent - Slower cooling poor_crystals->troubleshoot_poor_crystals troubleshoot_poor_crystals->dissolve oil Oiling Out oiling_out->oil Yes collect_crystals Collect and dry pure crystals oiling_out->collect_crystals No troubleshoot_oil Troubleshoot: - Reheat and cool slower - Add anti-solvent - Use seed crystal oil->troubleshoot_oil troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

Caption: Chemical structure of this compound.

References

Technical Support Center: Optimizing Tetrahydronorharmane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrahydronorharmane (1,2,3,4-tetrahydro-β-carboline).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetrahydronorharmane?

The most prevalent and established method for synthesizing tetrahydronorharmane is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydro-β-carboline core structure.[1] For tetrahydronorharmane specifically, tryptamine is reacted with formaldehyde.

Q2: Why is acid catalysis typically required for the Pictet-Spengler reaction?

Acid catalysis is crucial because it protonates the intermediate imine formed from the condensation of tryptamine and formaldehyde. This protonation increases the electrophilicity of the iminium ion, making it more susceptible to intramolecular electrophilic attack by the electron-rich indole ring, which drives the cyclization to form the tetrahydronorharmane skeleton.[1]

Q3: Can the Pictet-Spengler reaction be performed without an acid catalyst?

While traditionally an acid catalyst is used, the reaction can sometimes proceed in aprotic media, occasionally with superior yields, and in some cases, without any acid catalysis.[1] For instance, reactions in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can proceed without an additional catalyst as HFIP can act as both the solvent and the proton source.[2]

Q4: What are the key reaction parameters to consider for optimization?

The critical parameters to optimize for the synthesis of tetrahydronorharmane include the choice and concentration of the acid catalyst, the reaction temperature, the reaction time, and the solvent. Each of these factors can significantly influence the reaction yield and the formation of byproducts.

Troubleshooting Guides

Issue 1: Low Yield of Tetrahydronorharmane

Question: My Pictet-Spengler reaction is resulting in a low yield of the desired tetrahydronorharmane product. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of tetrahydronorharmane can arise from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of acid catalyst are critical.

    • Troubleshooting: Screen different Brønsted acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids. The optimal catalyst and its concentration are substrate-dependent. In some cases, using HFIP as a solvent can eliminate the need for an additional catalyst.[2]

  • Incorrect Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of side products.

    • Troubleshooting: Experiment with a range of temperatures. While heating can accelerate the reaction, it may also promote the formation of degradation products or side reactions. Lower temperatures may favor the desired product but could require longer reaction times.

  • Inappropriate Reaction Time: The reaction may not be proceeding to completion, or the product might be degrading over extended reaction times.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Poor Quality of Starting Materials: Impurities in the tryptamine or formaldehyde can lead to the formation of side products and a lower yield of tetrahydronorharmane.

    • Troubleshooting: Ensure the purity of the starting materials. If necessary, purify the tryptamine and use a fresh source of formaldehyde.

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.

    • Troubleshooting: While protic solvents are commonly used, aprotic solvents have also been shown to be effective.[1] A solvent screen may be necessary to identify the optimal medium for your specific conditions.

Issue 2: Formation of Side Products

Question: My reaction mixture shows the presence of significant impurities alongside the desired tetrahydronorharmane. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in the Pictet-Spengler synthesis of tetrahydronorharmane.

Common Side Products and Prevention Strategies:

  • N-Methyltryptamine and N,N-Dimethyltryptamine: These can form if the reaction conditions favor the Eschweiler-Clarke reaction, where formaldehyde acts as both a methylating agent and a reducing agent.

    • Prevention: Carefully control the stoichiometry of formaldehyde. The use of a separate reducing agent in a controlled manner can also mitigate this side reaction.

  • 2-Methyl-1,2,3,4-tetrahydro-β-carboline: This byproduct can arise from the reaction of the initially formed tetrahydronorharmane with another molecule of formaldehyde and a reducing equivalent.

    • Prevention: Similar to the prevention of N-methylation, controlling the amount of formaldehyde is key.

  • Oxidized β-carboline (Norharmane): The tetrahydronorharmane product can be susceptible to oxidation to the aromatic β-carboline, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider using degassed solvents.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain pure tetrahydronorharmane after the reaction. What purification strategies are recommended?

Answer: The purification of tetrahydronorharmane can be challenging due to its physical properties and the potential for closely related impurities.

Purification Troubleshooting:

  • Incomplete Reaction: The presence of unreacted tryptamine can complicate purification.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, adjust the reaction time or temperature.

  • Baseline Streaking on Silica Gel Chromatography: Tetrahydronorharmane is a basic compound and can interact strongly with the acidic silica gel, leading to poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a suitable base, such as triethylamine or ammonia, mixed into the eluent. A typical mobile phase could be a mixture of dichloromethane and methanol with a small percentage of triethylamine.

  • Product Insolubility: The product may precipitate out during workup or be poorly soluble in common organic solvents.

    • Solution: Tetrahydronorharmane is often isolated as its hydrochloride salt, which may have different solubility properties. The free base can be obtained by neutralization. A detailed procedure involves dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure tetrahydronorharmane.[3]

  • Crystallization Issues: Obtaining crystalline material can be difficult.

    • Solution: Experiment with different solvent systems for recrystallization. Ethanol is a commonly used solvent for the recrystallization of tetrahydronorharmane.[3]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 1-Substituted-Tetrahydro-β-carbolines

EntryAmineAldehydeCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Tryptaminep-NitrobenzaldehydeHFIP (solvent)HFIP199[2]
2Tryptaminep-NitrobenzaldehydeTFA (10)CH₂Cl₂3672[2]
3TryptamineBenzaldehydeHFIP (solvent)HFIP895[2]
4TryptamineTrifluoroacetophenoneHFIP (solvent)HFIP2476[2]
5TryptamineEthyl pyruvateHFIP (solvent)HFIP3684[2]

Table 2: Effect of Reaction Conditions on Tetrahydro-β-carboline Synthesis

EntryStarting MaterialAldehyde/KetoneConditionsYield (%)Reference
1Tryptamine HClGlyoxylic acid monohydrate1. KOH, H₂O, RT, 1h; 2. HCl, H₂O, boil78-80[3]
2Tryptaminep-NitrobenzaldehydeHFIP, reflux, 1h99[2]
3Tryptaminep-NitrobenzaldehydeHFIP, RT, 12h99[2]
4TryptamineBenzaldehydeHFIP, reflux, 8h (gram scale)95[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-β-carboline from Tryptamine Hydrochloride and Glyoxylic Acid[3]

This two-step procedure provides a good yield of the product that often does not require further purification.

Step 1: Formation of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

  • In a 1-L Erlenmeyer flask, dissolve 25 g (0.13 mole) of tryptamine hydrochloride in 400 mL of water by stirring and warming on a steam bath to approximately 45°C.

  • Cool the solution to room temperature.

  • Add a solution of 13.2 g (0.143 mole) of glyoxylic acid monohydrate in 30 mL of water.

  • Slowly add (over about 3 minutes) a cooled solution of 7.05 g (0.126 mole) of potassium hydroxide in 35 mL of water. Precipitation of the carboxylic acid should occur.

  • Stir the mixture at ambient temperature for 1 hour.

  • Collect the solid by filtration and wash it thoroughly with 100 mL of water.

Step 2: Decarboxylation to 1,2,3,4-Tetrahydro-β-carboline

  • Transfer the damp filter cake to a 1-L beaker and suspend it in 240 mL of water.

  • Slowly add 34 mL of concentrated hydrochloric acid with stirring.

  • Boil the mixture on a hot plate for 30 minutes.

  • Add an additional 35 mL of concentrated hydrochloric acid and continue heating for another 15 minutes.

  • Allow the resulting solution to cool to room temperature.

  • Collect the precipitated hydrochloride salt by filtration and wash it with 30 mL of water.

  • Dissolve the product in 400 mL of water by stirring and warming on a steam bath to approximately 55°C.

  • Adjust the solution to pH 12 with 20% aqueous potassium hydroxide.

  • After cooling to room temperature, collect the product by suction filtration, wash with 400 mL of water, and dry in a vacuum desiccator over phosphorus pentoxide.

  • Yield: 17.0–17.6 g (78–80%) of 1,2,3,4-tetrahydro-β-carboline, m.p. 204–205°C.

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Formation cluster_step2 Step 2: Decarboxylation and Isolation start Dissolve Tryptamine HCl in Water add_glyoxylic Add Glyoxylic Acid Solution start->add_glyoxylic add_koh Add KOH Solution add_glyoxylic->add_koh stir_rt Stir at Room Temperature (1h) add_koh->stir_rt filter_wash1 Filter and Wash Solid stir_rt->filter_wash1 suspend Suspend Solid in Water filter_wash1->suspend add_hcl1 Add Concentrated HCl suspend->add_hcl1 boil1 Boil (30 min) add_hcl1->boil1 add_hcl2 Add More Concentrated HCl boil1->add_hcl2 boil2 Boil (15 min) add_hcl2->boil2 cool1 Cool to Room Temperature boil2->cool1 filter_wash2 Filter and Wash HCl Salt cool1->filter_wash2 dissolve_h2o Dissolve in Hot Water filter_wash2->dissolve_h2o basify Adjust to pH 12 with KOH dissolve_h2o->basify cool2 Cool to Room Temperature basify->cool2 filter_wash_dry Filter, Wash, and Dry Final Product cool2->filter_wash_dry

Caption: Experimental workflow for the synthesis of tetrahydronorharmane.

troubleshooting_low_yield start Low Yield of Tetrahydronorharmane catalyst Suboptimal Catalyst? start->catalyst temperature Incorrect Temperature? catalyst->temperature No solution_catalyst Screen different acid catalysts (e.g., HCl, TFA, HFIP). catalyst->solution_catalyst Yes time Inappropriate Reaction Time? temperature->time No solution_temperature Optimize temperature profile. Consider lower temperatures for longer times. temperature->solution_temperature Yes purity Poor Starting Material Purity? time->purity No solution_time Monitor reaction progress (TLC/HPLC) to determine optimal time. time->solution_time Yes solvent Suboptimal Solvent? purity->solvent No solution_purity Purify starting materials before use. purity->solution_purity Yes solution_solvent Screen a range of protic and aprotic solvents. solvent->solution_solvent Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

common pitfalls in 1,2,3,4-Tetrahydronorharman-1-one experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for experiments involving 1,2,3,4-Tetrahydronorharman-1-one (THN-1). It includes frequently asked questions, troubleshooting guides for common pitfalls, detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS: 17952-82-8), also known as 2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, is a β-carboline alkaloid.[1] It is a natural product that has been isolated from sources like the fruits of Evodia rutaecarpa and the Indonesian marine sponge Acanthostrongylophora ingens.[2] The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, found in many bioactive natural products with a broad spectrum of activities, including antitumor and antiviral properties.[3][4]

Q2: What are the key physical and chemical properties of this compound?

A2: The key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [5]
Appearance Varies, can be an oil or solid[6]
Purity (Commercial) ≥98%[5]
Common Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]

Q3: How should I store this compound?

A3: For long-term stability, the compound should be stored at -20°C. If provided in a solvent like DMSO, ensure the vial is tightly sealed to prevent absorption of moisture.[2]

Q4: I need to use this compound in a cell-based assay. What is the best way to prepare a stock solution?

A4: A high-concentration stock solution (e.g., 10-20 mM) should be prepared in a non-aqueous solvent like DMSO.[2] For your experiment, this stock can then be serially diluted into your aqueous cell culture medium. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and application of this compound.

Synthesis (Pictet-Spengler Reaction)

Q1: My Pictet-Spengler reaction yield is very low. What are the common causes?

A1: Low yields in this reaction are a common issue. Consider the following factors:

  • Insufficiently Activated Ring: The Pictet-Spengler reaction works best with electron-rich β-arylethylamines.[7][8] If your tryptamine precursor has electron-withdrawing substituents, the reaction will be sluggish and may require harsher conditions like stronger acids and higher temperatures.[7]

  • Incorrect Acid Concentration: The reaction is acid-catalyzed, but using a large excess of a strong Brønsted acid can protonate the starting tryptamine, which deactivates it by reducing its nucleophilicity.[4] The optimal amount of acid is crucial.

  • Reaction Conditions: The choice of solvent and temperature is important. While traditionally run with heating in protic solvents, superior yields have been reported in aprotic media.[7] Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as both a catalyst and solvent can be highly effective.[4]

  • Water Content: While the reaction does not always require strictly anhydrous conditions, excess water can hinder the formation of the key iminium ion intermediate.[4] Using a stable source of anhydrous formaldehyde, like 1,3,5-trioxane, can be beneficial.[9]

Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A2: Besides unreacted starting materials, you may be observing:

  • Schiff Base Intermediate: The initial condensation product of the amine and aldehyde is a Schiff base (imine). If the subsequent ring-closing (cyclization) step is slow or incomplete, this intermediate may be present.[4]

  • Over-oxidation: The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of the aromatic β-carboline (norharman) derivative, especially if the reaction mixture is exposed to air for extended periods at high temperatures.

  • Diastereomers: If the aldehyde used is not formaldehyde, a new chiral center is created at the C-1 position. This can result in a mixture of cis and trans diastereomers, which may appear as separate, often close-running, spots on a TLC plate.[7][10]

Purification & Analysis

Q1: I'm having trouble separating my product from the starting tryptamine using column chromatography. What can I do?

A1: The polarity difference between the starting tryptamine and the THN-1 product can sometimes be small. Try these strategies:

  • Solvent System Gradient: Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often more effective than an isocratic system.

  • Amine Deactivation: Tryptamines can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase can improve peak shape and separation.

  • Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18 reversed-phase column.

Biological Assays

Q1: My compound precipitated when I diluted my DMSO stock into aqueous assay buffer. How can I fix this?

A1: This is a common solubility issue.

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound.

  • Use Pluronic F-68 or other surfactants: Adding a small amount of a biocompatible surfactant to your assay buffer can help maintain the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating the solution after dilution can help break up aggregates and improve dissolution. Always check for compound degradation after sonication.

  • Increase DMSO in Stock: Prepare a more concentrated DMSO stock so that a smaller volume needs to be added to the aqueous buffer, minimizing the solvent shock that causes precipitation.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of THN-1

This protocol is a generalized method based on common literature procedures.[4] Researchers should optimize conditions for their specific substrates.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the tryptamine starting material (1 equivalent) in a suitable solvent such as 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or toluene.

  • Aldehyde/Ketone Addition: Add the carbonyl compound (e.g., an aqueous solution of formaldehyde or a glyoxylic acid derivative) (1.1 to 1.5 equivalents) to the solution.

  • Acid Catalyst (if needed): If not using an acidic solvent like HFIP, add a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).[3]

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from a few hours to 24 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a non-aqueous solvent, concentrate it under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the gradient will depend on the specific tryptamine and aldehyde used.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Table 1: Example Pictet-Spengler Reaction Parameters

Starting MaterialCarbonyl SourceCatalyst/SolventTime (h)Yield (%)Reference
TryptamineBenzylaldehydeHFIP (reflux)895[4]
L-Tryptophan methyl esterSalicylaldehydeHFIP (reflux)1296[4]
TryptamineEthyl pyruvateHFIP (reflux)3684[4]
TryptamineTrifluoroacetophenoneHFIP (reflux)2476[4]

Table 2: In Vitro Cytotoxicity Data for this compound

Note: This data is for a related β-carboline alkaloid, Ingenine E, isolated from the same source as THN-1 in one study. Specific IC₅₀ values for THN-1 were not detailed in the search results.

Cell LineCancer TypeIC₅₀ (µg/mL) of Ingenine EReference
MCF7Breast Cancer3.5[2]
HCT116Colon Cancer0.67[2]
A549Lung Cancer2.15[2]

Visualizations

Synthesis_Workflow Diagram 1: Synthesis Workflow for this compound Reactants Tryptamine Derivative + Aldehyde/Ketone Reaction Pictet-Spengler Reaction (Solvent, Acid Catalyst, Heat) Reactants->Reaction Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Flash Column Chromatography Crude->Purification Pure Pure THN-1 Product Purification->Pure Analysis Characterization (NMR, MS, Purity) Pure->Analysis Final Final Validated Compound Analysis->Final

Caption: Synthesis workflow from reactants to final product.

Troubleshooting_Logic Diagram 2: Troubleshooting Low Yield in Synthesis Start Problem: Low Yield Check_Completion Is the reaction going to completion (TLC)? Start->Check_Completion Incomplete No Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Yes Action_Incomplete Increase reaction time or temperature. Consider a more active catalyst/solvent (e.g., HFIP). Incomplete->Action_Incomplete End Optimized Protocol Action_Incomplete->End Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products Yes Check_Side_Products->Side_Products Yes No_Side_Products No Check_Side_Products->No_Side_Products No Action_Side_Products Optimize acid concentration. Ensure inert atmosphere to prevent oxidation. Side_Products->Action_Side_Products Action_Side_Products->End Action_Purification Review purification step for product loss. Check work-up procedure (e.g., pH, extractions). No_Side_Products->Action_Purification Action_Purification->End

Caption: Decision tree for troubleshooting low reaction yield.

Assay_Workflow Diagram 3: General Workflow for Cell-Based Assays Prep_Stock Prepare Concentrated Stock (e.g., 10mM in DMSO) Sol_Test Test Solubility in Media (Check for precipitation) Prep_Stock->Sol_Test Dilution Prepare Serial Dilutions in Cell Culture Medium Sol_Test->Dilution OK Treatment Treat Cells with Compound Dilutions (Include Vehicle Control) Dilution->Treatment Cell_Seeding Seed Cells in Assay Plates (e.g., 96-well plate) Incubation Allow Cells to Adhere (Typically 24h) Cell_Seeding->Incubation Incubation->Treatment Assay_Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Treatment->Assay_Incubation Endpoint Perform Endpoint Assay (e.g., MTT, CellTiter-Glo) Assay_Incubation->Endpoint Data_Analysis Analyze Data (Calculate IC50, etc.) Endpoint->Data_Analysis

Caption: Standard workflow for using THN-1 in biological assays.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,3,4-Tetrahydronorharman-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities often originate from the Pictet-Spengler reaction used for its synthesis. These can include:

  • Unreacted starting materials: Tryptamine derivatives and the corresponding aldehyde or keto-acid may remain in the crude product.

  • Incomplete cyclization products: The intermediate imine or Schiff base may be present if the cyclization is not driven to completion.

  • Side-products from the Pictet-Spengler reaction: Depending on the reaction conditions, various side-products can form. For instance, using tryptophan can lead to diastereomers (cis and trans) that may be difficult to separate.[1][2]

  • Oxidation products: The tetrahydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic β-carboline (norharman) derivative, especially if exposed to air and high temperatures for extended periods.

  • Residual solvents and reagents: Solvents used in the reaction and purification (e.g., toluene, dichloromethane, ethyl acetate) and acidic catalysts (e.g., hydrochloric acid, trifluoroacetic acid) may be present in the final product.

Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?

A2: A colored product (typically yellow to brown) often indicates the presence of oxidized impurities or residual starting materials. To remove color:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently and then filter the charcoal through a pad of celite. The charcoal will adsorb many colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can selectively crystallize the desired product, leaving colored impurities in the mother liquor.[3]

  • Column Chromatography: Flash column chromatography using an appropriate solvent system can effectively separate the colored impurities from the target compound.[4][5]

Q3: I am having difficulty crystallizing this compound. What can I do?

A3: If your compound oils out or fails to crystallize, consider the following troubleshooting steps:

  • Solvent Selection: Experiment with a variety of single and mixed solvent systems. A good crystallization solvent will dissolve the compound when hot but not when cold.[3] Common solvents for β-carbolines include ethanol, methanol, ethyl acetate, and hexane mixtures.[6]

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of previously purified this compound to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Trituration: If the product is an oil, try triturating it with a poor solvent (a solvent in which the desired compound is insoluble). This can sometimes induce solidification.

  • Purity Check: The presence of impurities can inhibit crystallization. Consider an additional purification step, such as column chromatography, before attempting recrystallization.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its potential for oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of material during column chromatography.Compound streaking/tailing on the column: The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel.Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the eluent. Consider using a different stationary phase like alumina.[5]
Compound is unstable on silica gel: The acidic nature of silica gel can cause degradation of sensitive compounds.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[5]
Low recovery after recrystallization.Compound is too soluble in the recrystallization solvent: Even at low temperatures, a significant amount of the product remains dissolved.Choose a solvent in which the compound has lower solubility at cold temperatures. You can also try to precipitate more product by placing the crystallization flask in an ice bath or freezer.
Premature crystallization during hot filtration: The product crystallizes on the filter paper or funnel.Use a heated funnel for filtration and pre-heat the receiving flask. Use a minimal amount of hot solvent to dissolve the compound.[3]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product.Incomplete reaction: The Pictet-Spengler reaction did not go to completion.Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed before workup.
Co-elution during chromatography: The starting materials have similar polarity to the product.Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
Multiple spots on TLC after purification.Decomposition on TLC plate: The compound may be unstable on the silica gel of the TLC plate.Spot the sample and elute the plate immediately. Consider using TLC plates with a different stationary phase.
Presence of diastereomers: If a chiral starting material was used, the product may be a mixture of diastereomers.Diastereomers can sometimes be separated by careful column chromatography or by recrystallization from a specific solvent system. Chiral HPLC may be necessary for baseline separation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a potential solvent.

    • Heat the mixture to boiling. If the solid dissolves, it is a potential solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.[3] A common solvent system for β-carbolines is an ethyl acetate/hexane mixture.[6]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Typical Solvent Systems for Purification of β-Carboline Derivatives

Purification MethodStationary PhaseTypical Mobile Phase / Solvent SystemTarget Compound
Flash Column ChromatographySilica GelHexane / Ethyl Acetate (gradient)This compound
Flash Column ChromatographyAlumina (neutral)Dichloromethane / Methanol (gradient)Polar β-carboline derivatives
RecrystallizationN/AEthanol / WaterThis compound salts
RecrystallizationN/AEthyl Acetate / HexaneThis compound free base

Table 2: Purity and Yield Data (Illustrative Examples)

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Column Chromatography~75%>95%60-80%
Recrystallization>95%>99%70-90%
Sequential Purification (Column + Recrystallization)~75%>99.5%45-65%

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for the purification of this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Purification of This compound purity_check Check Purity (TLC/HPLC) start->purity_check low_purity Low Purity purity_check->low_purity Impure high_purity High Purity (>98%) purity_check->high_purity Pure troubleshoot Troubleshoot Purification low_purity->troubleshoot end Pure Product high_purity->end troubleshoot->start check_solvent Re-evaluate Solvent System troubleshoot->check_solvent check_column Optimize Chromatography (Gradient, Stationary Phase) troubleshoot->check_column check_crystallization Screen Crystallization Solvents troubleshoot->check_crystallization

Caption: A logical decision-making workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to increase the purity of 1,2,3,4-Tetrahydronorharman-1-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: this compound is frequently synthesized via the Pictet-Spengler reaction.[1] Potential impurities may include unreacted starting materials such as tryptamine or a derivative, and the corresponding aldehyde or ketone. Side products from incomplete cyclization or over-oxidation to the aromatic β-carboline can also be present.

Q2: What are the recommended general strategies for purifying this compound?

A2: The primary methods for purifying this compound and related β-carboline alkaloids are recrystallization and column chromatography.[2][3] The choice of method will depend on the nature and quantity of the impurities. For thermally stable compounds with moderate to high initial purity, recrystallization is often a good choice. For complex mixtures or to isolate the product from significantly different impurities, column chromatography is more effective.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: For closely related 1-oxo-tetrahydro-β-carbolines, a mixture of ethanol and heptane (1:1) has been reported as a successful recrystallization solvent.[3] Other potential solvent systems could involve dissolving the compound in a good solvent like methanol, ethanol, or ethyl acetate at an elevated temperature and then adding a poor solvent (e.g., water, hexane, or heptane) to induce crystallization upon cooling.

Q4: What type of column chromatography is most effective for purifying this compound?

A4: Both normal-phase and reverse-phase chromatography can be employed. For normal-phase chromatography, silica gel is a common stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[2] For reverse-phase high-performance liquid chromatography (RP-HPLC), C8 or C18 columns are often used with mobile phases such as methanol/water or acetonitrile/aqueous buffer.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound.Select a more polar solvent. For example, if ethanol is not working, try methanol.
Compound "oils out" instead of crystallizing. The cooling process is too rapid, or the solvent system is not optimal.Allow the solution to cool more slowly. You can also try adding a seed crystal to induce crystallization. Consider using a different anti-solvent.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Use a smaller amount of the good solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of cold solvent.
Purity does not improve significantly. The impurity has similar solubility properties to the product.A different solvent system for recrystallization may be necessary. If recrystallization is ineffective, column chromatography is recommended.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities (co-elution). The polarity of the mobile phase is not optimized.Adjust the solvent gradient. For normal-phase silica gel, a gradual increase in the polar solvent (e.g., methanol in dichloromethane) can improve separation.[2]
The compound does not elute from the column. The mobile phase is not polar enough.Increase the polarity of the mobile phase. For very polar compounds, a small amount of acetic acid or triethylamine can be added to the mobile phase to improve elution from silica gel.
The compound streaks on the column. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Reduce the amount of sample loaded onto the column. Adding a small amount of a modifier (acid or base) to the mobile phase can reduce tailing.
Product degradation on the column. The compound is sensitive to the acidic nature of silica gel.Use a deactivated stationary phase, such as neutral alumina, or perform the chromatography quickly. Alternatively, reverse-phase chromatography can be attempted.

Experimental Protocols

The following are suggested starting protocols for the purification of this compound. These should be optimized for your specific sample.

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) when hot, and its insolubility when cold. Also, test its insolubility in potential anti-solvents (e.g., water, hexane, heptane). A good solvent system is one where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Normal-Phase Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a series of solvent mixtures with increasing polarity. A good starting point for tetrahydro-β-carbolines is a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 5% MeOH in CH₂Cl₂).[2]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Reverse-Phase HPLC Protocol (Analytical to Preparative Scale-up)
  • Column: A C18 or C8 column is a suitable starting point.

  • Mobile Phase: A common mobile phase for β-carboline alkaloids is a gradient of methanol or acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[4] A reported mobile phase for related compounds consists of methanol:acetonitrile:0.05 M Na₂HPO₄ solution at pH 9.0 (20:20:60).[5]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).

  • Method Development: First, develop an analytical method to achieve good separation of the desired product from impurities.

  • Scale-up: Once a good analytical separation is achieved, the method can be scaled up to a preparative HPLC system to purify larger quantities of the compound.

Data Presentation

Purification Method Compound Type Initial Purity Final Purity Yield Reference
Recrystallization 1-Oxo-tetrahydro-β-carboline derivativeNot specifiedHigh (crystalline solid)Not specified[3]
Column Chromatography N-substituted-tetrahydro-β-carbolinesCrude reaction mixtureHigh (characterized by NMR)9 - 73%[2]
Preparative HPLC β-carboline alkaloidsCrude extract>95%Not specified[4]

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure High Purity Product Recrystallization->Pure Impurities Soluble Impurities Recrystallization->Impurities in filtrate Fractions Separated Fractions Column->Fractions Fractions->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Recrystallization Recrystallization Attempted? Start->Recrystallization Column Column Chromatography Attempted? Recrystallization->Column No Optimize_Recryst Optimize Recrystallization (different solvents, cooling rate) Recrystallization->Optimize_Recryst Yes Optimize_Column Optimize Column Chromatography (mobile phase, stationary phase) Column->Optimize_Column Yes Prep_HPLC Consider Preparative HPLC Column->Prep_HPLC No Optimize_Recryst->Column Optimize_Column->Prep_HPLC

References

Technical Support Center: Stability of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 1,2,3,4-Tetrahydronorharman-1-one in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: Based on its chemical structure, which includes a tetrahydro-β-carboline moiety, an indole ring, and a lactam functional group, this compound is susceptible to three main degradation pathways:

  • Oxidation: The electron-rich indole nucleus and the tetrahydro-β-carboline system are prone to oxidation, which can be catalyzed by air, light, or trace metal impurities.[1][2][3]

  • Hydrolysis: The lactam (cyclic amide) ring can undergo hydrolysis, which is catalyzed by acidic or basic conditions.[4][5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring and related structures.[7][8]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored with the following precautions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Which solvents are most suitable for dissolving this compound to ensure its stability?

A3: The choice of solvent can significantly impact the stability of the compound.

  • Recommended Solvents: Aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for stock solutions as they are less likely to participate in hydrolytic degradation.

  • Solvents to Use with Caution: Protic solvents like water and alcohols can facilitate hydrolysis, especially at non-neutral pH. If aqueous buffers are necessary, they should be freshly prepared, de-gassed, and maintained at a neutral pH. The stability in aqueous solutions should be experimentally verified.

Q4: How can I tell if my solution of this compound has degraded?

A4: Degradation can be identified through several observations:

  • Visual Changes: A change in the color or clarity of the solution can indicate degradation.

  • Chromatographic Analysis: When analyzed by techniques like HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the main peak suggests the formation of degradation products.[9]

  • Spectroscopic Changes: Alterations in the UV-Vis or fluorescence spectrum can also be indicative of degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffer
  • Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing a solution in an aqueous buffer.

  • Possible Cause: Lactam hydrolysis is likely occurring, especially if the buffer pH is acidic or basic.[4][5]

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of the buffer is neutral (pH 7).

    • Use Fresh Buffer: Prepare fresh buffer for each experiment to avoid pH drift and contamination.

    • Minimize Time in Aqueous Solution: Prepare the aqueous solution immediately before use.

    • Consider a Co-solvent: If solubility allows, prepare a concentrated stock in an aprotic solvent (e.g., DMSO) and dilute it into the aqueous buffer just prior to the experiment.

Issue 2: Appearance of Unknown Peaks in a Chromatogram After Storage
  • Symptom: Analysis of a stored solution by HPLC shows multiple new peaks that were not present in the freshly prepared sample.

  • Possible Cause: This is likely due to oxidative degradation of the indole or tetrahydro-β-carboline ring system.[1][2][10]

  • Troubleshooting Steps:

    • Inert Atmosphere: If not already done, prepare and store solutions under an inert atmosphere (nitrogen or argon).

    • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or higher purity solvents.

    • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid or BHT, may be considered, but its compatibility with the experimental system must be verified.

    • Light Protection: Ensure the solution is rigorously protected from light during storage and handling.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies

Degradation PathwayTriggering ConditionsPotential DegradantsRecommended Mitigation Strategies
Oxidation Oxygen (air), light, metal ionsHydroxylated derivatives, N-oxides, ring-opened products[1]Store under inert gas (N₂ or Ar), use high-purity solvents, protect from light, store at low temperatures.
Hydrolysis Acidic or basic pHRing-opened carboxylic acidMaintain neutral pH (7.0), use aprotic solvents for stock solutions, prepare aqueous solutions fresh.[4]
Photodegradation UV and visible lightComplex mixture of productsStore in amber vials or protect from light, minimize exposure during handling.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12][13]

  • Materials:

    • This compound

    • HPLC-grade methanol, acetonitrile, and water

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Hydrogen peroxide (3%)

    • HPLC-UV system

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a 0.5 mg/mL solution in methanol.

    • Photolytic Degradation: Expose a 0.5 mg/mL methanolic solution to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Mandatory Visualization

cluster_main This compound in Solution cluster_degradation Degradation Pathways Compound This compound Oxidation Oxidative Degradation Products (Hydroxylated, N-oxides) Compound->Oxidation O₂ / Light / Metal Ions Hydrolysis Hydrolytic Degradation Products (Ring-opened acid) Compound->Hydrolysis H⁺ / OH⁻ Photo Photodegradation Products Compound->Photo UV / Visible Light start Start: Compound Instability Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage check_solvent Evaluate Solvent System: - Aqueous/Protic? - pH of buffer? check_storage->check_solvent Proper correct_storage Action: Store at -20°C, protect from light, use inert atmosphere. check_storage->correct_storage Improper correct_solvent Action: Use aprotic solvent (DMSO/ACN) for stock. Prepare aqueous solutions fresh. check_solvent->correct_solvent Non-optimal end_node Stability Improved check_solvent->end_node Optimal correct_storage->end_node correct_solvent->end_node

References

Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2,3,4-Tetrahydronorharman-1-one, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Iminium Ion Formation: The acidic catalyst may be too weak or used in insufficient amounts to effectively promote the formation of the reactive iminium ion intermediate from tryptamine and the aldehyde.[1][2][3]- Increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄, TFA).- Switch to a stronger Lewis acid catalyst (e.g., BF₃·OEt₂).[1]- Ensure anhydrous conditions, as water can hinder catalyst activity.
Poor Solubility of Reactants: At a larger scale, ensuring complete dissolution of tryptamine or the aldehyde in the chosen solvent can be challenging, leading to a heterogeneous reaction mixture and reduced reaction rates.- Screen for a more suitable solvent that can accommodate higher concentrations of reactants.- Consider using a co-solvent to improve solubility.- Implement more efficient stirring to enhance mixing and dissolution.[4]
Inadequate Temperature Control: The Pictet-Spengler reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of reactants or products.[5][6][7][8][9]- Monitor the internal reaction temperature closely.- Use a reactor with a jacketed cooling system.- Control the rate of addition of one of the reactants to manage the exotherm.[7]
Formation of Side Products/Impurities Over-alkylation or Polymerization: The desired product can sometimes react further with the starting materials, especially under harsh acidic conditions or at elevated temperatures.[1]- Optimize the stoichiometry of the reactants; a slight excess of the aldehyde may be beneficial.[3]- Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.- Lower the reaction temperature to favor the desired reaction pathway.[1]
Oxidation of the Indole Ring: The indole nucleus of tryptamine can be susceptible to oxidation, particularly if the reaction is exposed to air for extended periods at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Minimize the reaction time.
Difficult Product Isolation and Purification Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process, especially at a larger scale where chromatographic separation may not be feasible.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.- Optimize reaction conditions (catalyst, temperature, time) to drive the reaction to completion.
Product Precipitation/Crystallization Issues: The physical properties of the product may lead to challenges in isolation, such as the formation of fine powders that are difficult to filter or oils that do not solidify.- Screen different solvent systems for recrystallization to obtain well-defined crystals.- Consider seeding the solution to induce crystallization.- For oils, attempt trituration with a non-polar solvent.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most widely used method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] For this compound, tryptamine is reacted with a glyoxylic acid equivalent.

2. What are the key parameters to consider when scaling up the Pictet-Spengler reaction?

When scaling up, the following parameters are crucial:

  • Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging for exothermic reactions.[6][8][9]

  • Mass Transfer (Mixing): Efficient mixing is essential to ensure homogeneity of reactants and temperature, which can be more difficult to achieve in larger reactors.[4][10][11][12]

  • Reaction Kinetics: The reaction rate may be affected by changes in concentration and temperature profiles at a larger scale.

  • Reagent Addition Rate: The rate of addition of reagents can be used to control the reaction rate and temperature.[7]

3. How can I minimize the formation of impurities during scale-up?

To minimize impurities, consider the following:

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

  • Control Temperature: Maintain a consistent and optimal temperature throughout the reaction.

  • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidation.

  • Purification of Starting Materials: Ensure the purity of your tryptamine and aldehyde starting materials.

4. What are the recommended purification techniques for large-scale synthesis?

For large-scale purification, techniques like recrystallization and precipitation are generally preferred over column chromatography due to their scalability. A thorough screening of solvents is recommended to find a system that provides good recovery and high purity.

5. Are there any safety concerns when scaling up this synthesis?

Yes, the primary safety concern is the management of the reaction exotherm. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[9] It is essential to have adequate cooling and to have a plan for controlling the reaction in case of an unexpected temperature rise. The use of strong acids also requires appropriate personal protective equipment and handling procedures.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative example for a laboratory-scale synthesis.

Materials:

  • Tryptamine

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1 equivalent) in DCM.

  • Add glyoxylic acid monohydrate (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add trifluoroacetic acid (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Considerations for Scale-Up

When scaling up the above protocol, the following modifications should be considered:

  • Reactor: Use a jacketed glass reactor with an overhead stirrer and a temperature probe.

  • Reagent Addition: Add the trifluoroacetic acid via an addition funnel to control the addition rate and monitor the internal temperature.

  • Mixing: Ensure the stirring speed is sufficient to maintain a homogeneous mixture. The type of impeller can also impact mixing efficiency.[4][13]

  • Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup for the work-up.

  • Purification: Develop a robust recrystallization procedure to avoid the need for large-scale chromatography.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the synthesis of this compound.

Table 1: Effect of Catalyst on Reaction Time and Yield

CatalystCatalyst Loading (mol%)Expected Reaction TimeExpected YieldNotes
Trifluoroacetic Acid (TFA)100 - 200ShorterHighCommonly used, can be corrosive.
Hydrochloric Acid (HCl)100 - 200ModerateGoodEffective, but may require higher temperatures.
Sulfuric Acid (H₂SO₄)100 - 200ModerateGoodStrong acid, potential for side reactions.
Boron Trifluoride Etherate (BF₃·OEt₂)50 - 100ShorterHighLewis acid, sensitive to moisture.

Table 2: Effect of Solvent on Reaction Outcome

SolventPolarityExpected SolubilityExpected Reaction RatePotential Issues
Dichloromethane (DCM)Aprotic, PolarGoodFastVolatile, environmental concerns.
TolueneAprotic, Non-polarModerateModerateHigher temperatures may be needed.
AcetonitrileAprotic, PolarGoodFastCan be reactive with strong acids.
MethanolProtic, PolarGoodVariableCan potentially react with the iminium ion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Reactants (Tryptamine, Glyoxylic Acid) Mixing Mix Reactants in Solvent Reactant_Prep->Mixing Solvent_Prep Prepare Anhydrous Solvent (e.g., DCM) Solvent_Prep->Mixing Catalyst_Addition Slowly Add Acid Catalyst (e.g., TFA) Mixing->Catalyst_Addition Reaction_Monitoring Monitor Reaction (TLC/HPLC) Catalyst_Addition->Reaction_Monitoring Quench Quench Reaction (Sat. NaHCO3) Reaction_Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Purify Product (Recrystallization/Chromatography) Drying->Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Increase_Catalyst Increase catalyst loading or use a stronger acid. Check_Catalyst->Increase_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Adjust_Temp Adjust temperature. Consider exotherm control. Check_Temp->Adjust_Temp No Check_Mixing Is mixing adequate for the scale? Check_Temp->Check_Mixing Yes Adjust_Temp->Check_Mixing Improve_Mixing Increase stirring speed or use a more efficient stirrer. Check_Mixing->Improve_Mixing No Check_Purity Are starting materials pure? Check_Mixing->Check_Purity Yes Improve_Mixing->Check_Purity Purify_Reactants Purify starting materials. Check_Purity->Purify_Reactants No End Improved Yield Check_Purity->End Yes Purify_Reactants->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

Unveiling the Bioactivity of 1,2,3,4-Tetrahydronorharman-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2,3,4-Tetrahydronorharman-1-one, a β-carboline alkaloid isolated from natural sources such as the marine sponge Acanthostrongylophora ingens and the traditional medicinal plant Evodia rutaecarpa, has emerged as a compound of interest in pharmacological research.[1] This guide provides a comprehensive comparison of its cytotoxic bioactivity against various cancer cell lines, benchmarked against structurally related β-carboline alkaloids isolated from the same marine sponge. Detailed experimental protocols and insights into the potential mechanism of action are presented to facilitate further investigation and drug development endeavors.

Comparative Cytotoxicity Analysis

The cytotoxic potential of this compound and its co-isolated analogues—Annomontine, Acanthomine A, and Ingenine E—was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below.

CompoundMCF-7 (μM)A549 (μM)HCT116 (μM)
This compound >107.4>107.4>107.4
Annomontine45.381.213.9
Acanthomine A19.839.67.9
Ingenine E9.45.71.8

Data sourced from Ibrahim et al., J Asian Nat Prod Res, 2017.

The results indicate that this compound exhibited weak cytotoxic activity against the tested cell lines, with IC50 values exceeding 107.4 μM. In contrast, its structural analogues demonstrated significantly higher potency. Ingenine E, in particular, displayed the most promising cytotoxic profile with IC50 values in the low micromolar range across all three cell lines.

Experimental Protocols

The following section details the methodology employed for the in vitro cytotoxicity assays, providing a reproducible framework for further studies.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, and HCT116) were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Visualizing the Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_mtt_assay MTT Cytotoxicity Assay cluster_data_analysis Data Analysis cell_lines MCF-7, A549, HCT116 culture_conditions RPMI 1640, 10% FBS 37°C, 5% CO2 cell_lines->culture_conditions seeding Seed cells in 96-well plates culture_conditions->seeding treatment Treat with compounds seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Dissolve formazan in DMSO mtt_addition->formazan_solubilization absorbance Measure absorbance at 570 nm formazan_solubilization->absorbance calculation Calculate % viability absorbance->calculation ic50 Determine IC50 values calculation->ic50

Caption: Workflow of the in vitro cytotoxicity evaluation.

Potential Mechanism of Action: A Look into β-Carboline Alkaloids

While specific mechanistic studies on this compound are limited, the broader class of β-carboline alkaloids is known to exert cytotoxic effects through various mechanisms. These include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways involved in cell survival and apoptosis.[2]

One proposed pathway for the pro-apoptotic activity of some β-carboline alkaloids involves the modulation of the PTEN/PI3K/Akt signaling cascade. By upregulating the tumor suppressor PTEN, these compounds can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition can lead to the activation of downstream apoptotic effectors.

signaling_pathway cluster_pathway Proposed Cytotoxic Mechanism of β-Carboline Alkaloids b_carboline β-Carboline Alkaloid pten PTEN b_carboline->pten pi3k PI3K pten->pi3k akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis

References

A Comparative Analysis of 1,2,3,4-Tetrahydronorharman-1-one and Other β-Carbolines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of 1,2,3,4-Tetrahydronorharman-1-one in comparison to other notable β-carboline alkaloids, supported by available experimental data.

Introduction

β-carboline alkaloids, a diverse family of indole-based compounds, have garnered significant attention in the scientific community for their wide array of pharmacological effects.[1][2] These compounds, characterized by a tricyclic pyrido[3,4-b]indole core structure, are found in various natural sources and have been synthesized for further investigation.[2] Their biological activities are broad, encompassing sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties.[1][2] This guide provides a comparative overview of this compound against other prominent β-carbolines, namely Eleagnine and Tryptoline, focusing on their cytotoxic, antimicrobial, and monoamine oxidase (MAO) inhibitory activities.

Chemical Structures

The fundamental structural differences between these selected β-carbolines lie in their substitution patterns on the core ring system.

  • This compound: A tetrahydro-β-carboline with a ketone group at the C-1 position.

  • Eleagnine: Also known as 1,2,3,4-tetrahydro-1-methyl-β-carboline, it features a methyl group at the C-1 position.

  • Tryptoline: Also referred to as tetrahydro-β-carboline, it is the basic, unsubstituted tetrahydro-β-carboline structure.

Comparative Biological Activities

The following sections detail the available quantitative data on the cytotoxic, antimicrobial, and MAO inhibitory activities of these compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data, collated from various sources, should be interpreted with consideration of the different methodologies employed.

Cytotoxic Activity

Table 1: Comparative Cytotoxicity of β-Carbolines

Compound Cell Line IC50 (µM) Reference
This compound Data not available - -
Eleagnine Data not available - -

| Tryptoline (Tetrahydro-β-carboline) | SH-SY5Y (human neuroblastoma) | >100 |[3] |

Note: The lack of directly comparable data highlights a gap in the current research landscape.

Antimicrobial Activity

The antimicrobial properties of β-carbolines have been explored against a range of pathogens. Quantitative data in the form of Minimum Inhibitory Concentration (MIC) is available for Eleagnine.

Table 2: Comparative Antimicrobial Activity of β-Carbolines

Compound Microorganism MIC (µg/mL) Reference
This compound Data not available - -
Eleagnine Candida albicans 62.5 [1]
Candida pseudotropicalis 250 [1]

| Tryptoline (Tetrahydro-β-carboline) | Data not available | - | - |

Monoamine Oxidase (MAO) Inhibition

β-carbolines are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[2][4] The inhibitory potential of Tryptoline has been quantified.

Table 3: Comparative MAO Inhibition of β-Carbolines

Compound Enzyme/Assay IC50 / Ki Reference
This compound Data not available - -
Eleagnine Data not available - -
Tryptoline (Tetrahydro-β-carboline) Serotonin Reuptake Inhibition (rat brain homogenates) IC50: 7.4 µM [5]
MAO-A Inhibition (rat brain) IC50: >100 µM [6]

| | MAO-B Inhibition (rat brain) | IC50: 16 µM |[6] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental approaches and biological mechanisms involved, the following diagrams illustrate a typical workflow for assessing biological activity and a simplified representation of the MAO inhibition pathway.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay cluster_mao MAO Inhibition Assay cell_culture Cell Culture (e.g., Cancer Cell Lines) compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 24-72h) compound_treatment->incubation viability_assay Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis bacterial_culture Bacterial/Fungal Culture compound_dilution Serial Dilution of Compound bacterial_culture->compound_dilution inoculation Inoculation compound_dilution->inoculation incubation_mic Incubation (e.g., 18-24h) inoculation->incubation_mic mic_determination MIC Determination (Visual/Spectrophotometric) incubation_mic->mic_determination enzyme_prep Enzyme Preparation (MAO-A/MAO-B) inhibitor_incubation Incubation with Inhibitor (β-carboline) enzyme_prep->inhibitor_incubation substrate_addition Substrate Addition (e.g., Kynuramine) inhibitor_incubation->substrate_addition reaction_measurement Measurement of Product (e.g., Fluorometric) substrate_addition->reaction_measurement ki_calculation Data Analysis (IC50/Ki Calculation) reaction_measurement->ki_calculation

Fig. 1: Generalized experimental workflows for assessing biological activities.

MAO_Inhibition Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Metabolite Inactive Metabolite MAO->Metabolite BetaCarboline β-Carboline (e.g., Tryptoline) BetaCarboline->MAO Inhibition

Fig. 2: Simplified signaling pathway of MAO inhibition by β-carbolines.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay measures the activity of MAO enzymes by detecting the production of hydrogen peroxide (H₂O₂) using a fluorometric probe.

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified MAO-A or MAO-B enzyme and the test inhibitor (β-carboline) at various concentrations.

  • Inhibitor Incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine or p-tyramine) and a detection reagent mixture containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red). MAO-catalyzed deamination of the substrate produces H₂O₂.

  • Fluorescence Measurement: HRP catalyzes the reaction between H₂O₂ and the probe, generating a fluorescent product. The fluorescence intensity is measured over time using a fluorescence microplate reader.

  • Data Analysis: The rate of the reaction is determined from the increase in fluorescence. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[7]

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound in relation to Eleagnine and Tryptoline. While the broader class of β-carbolines demonstrates significant pharmacological potential, there is a clear need for further research to elucidate the specific activity profile of this compound. Direct comparative studies employing standardized protocols are essential to accurately assess its relative potency and potential as a therapeutic agent. The experimental protocols and diagrams provided herein offer a foundational framework for researchers to conduct such investigations and contribute to a more comprehensive understanding of this promising class of compounds.

References

A Comparative Analysis of 1,2,3,4-Tetrahydronorharman-1-one and Tryptoline Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological activities of two closely related β-carboline alkaloids.

This guide provides a comprehensive comparison of the biological activities of 1,2,3,4-tetrahydronorharman-1-one and tryptoline, with a focus on their interactions with key neurological targets. Tryptoline, a well-studied β-carboline, is known for its effects on monoaminergic systems. In contrast, this compound is a less characterized derivative, and this guide aims to collate the available data to facilitate further research and drug discovery efforts.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of tryptoline. At present, there is a notable lack of specific quantitative data in the public domain for the activity of this compound on the serotonin transporter and monoamine oxidase A, precluding a direct quantitative comparison.

CompoundTargetAssay TypeParameterValueReference
Tryptoline Serotonin Transporter (SERT)Radioligand Binding AssayKᵢ6.1 µM[1][2]
Monoamine Oxidase A (MAO-A)Enzyme Inhibition AssayInhibition TypeCompetitive[3][4]
5-HydroxytryptolineMonoamine Oxidase A (MAO-A)Enzyme Inhibition AssayIC₅₀0.5 µM[3][4]
5-MethoxytryptolineMonoamine Oxidase A (MAO-A)Enzyme Inhibition AssayIC₅₀1.5 µM[3][4]
This compound MCF7, HCT116, A549 cell linesCytotoxicity AssayIC₅₀3.5, 0.67, and 2.15 µg/ml, respectively[5]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.

Serotonin Reuptake Inhibition Assay (Radioligand Binding)

This assay determines the affinity of a compound for the serotonin transporter (SERT).

Workflow for Serotonin Reuptake Inhibition Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat forebrain tissue in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., Bradford assay) prep3->prep4 assay1 Incubate membranes with [³H]-citalopram (radioligand) and varying concentrations of test compound (Tryptoline or this compound) prep4->assay1 assay2 Separate bound from free radioligand by rapid filtration assay3 Quantify radioactivity on filters using liquid scintillation counting analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC₅₀ and calculate Kᵢ values analysis2->analysis3 G cluster_prep Reagent Preparation cluster_assay Enzymatic Reaction cluster_analysis Detection and Analysis prep1 Prepare MAO-A enzyme solution assay1 Incubate MAO-A enzyme with test compound prep1->assay1 prep2 Prepare substrate solution (e.g., kynuramine) assay2 Initiate reaction by adding substrate prep2->assay2 prep3 Prepare test compound dilutions prep3->assay1 assay3 Stop the reaction after a defined time analysis1 Measure product formation (e.g., spectrophotometrically or fluorometrically) assay3->analysis1 analysis2 Calculate percentage of inhibition analysis1->analysis2 analysis3 Determine IC₅₀ value analysis2->analysis3 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Postsynaptic_receptor Postsynaptic Serotonin Receptor Serotonin_synapse->Postsynaptic_receptor Binding Tryptoline Tryptoline Tryptoline->SERT Inhibition G cluster_neuron Presynaptic Neuron MAOA MAO-A Inactive_metabolites Inactive Metabolites Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->Inactive_metabolites Degradation Tryptoline Tryptoline Tryptoline->MAOA Inhibition

References

A Researcher's Guide to the Cross-Reactivity of 1,2,3,4-Tetrahydronorharman-1-one Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of hypothetical antibodies targeting 1,2,3,4-Tetrahydronorharman-1-one, a natural β-carboline alkaloid. Due to the current lack of commercially available antibodies for this specific compound, this document outlines a theoretical approach to antibody development and characterization, presenting exemplary data to guide future research and development efforts.

Introduction to this compound

This compound is a naturally occurring β-carboline alkaloid that has been isolated from sources such as the plant Evodia rutaecarpa and the marine sponge Acanthostrongylophora ingens. Structurally characterized by NMR and X-ray crystallography, this compound has demonstrated cytotoxic activity against various cancer cell lines, making it a molecule of interest for pharmacological research. The development of specific antibodies would be a crucial step in creating sensitive and specific immunoassays for its detection and quantification in biological matrices.

Hypothetical Antibody Performance Comparison

As no commercial antibodies for this compound are currently available, this section presents a hypothetical comparison of a polyclonal (pAb) and a monoclonal (mAb) antibody, which could be developed against this target. The data presented below is illustrative and serves as a benchmark for what researchers might expect when producing and characterizing such antibodies.

Table 1: Hypothetical Performance Characteristics of Anti-1,2,3,4-Tetrahydronorharman-1-one Antibodies

FeaturePolyclonal Antibody (pAb)Monoclonal Antibody (mAb)Alternative Method: LC-MS/MS
Target Specificity HighVery HighVery High
Cross-Reactivity Potential for cross-reactivity with structurally similar β-carbolines.Lower potential for cross-reactivity, highly specific to a single epitope.Dependent on chromatographic separation and mass fragmentation.
Sensitivity (IC50) 10-100 ng/mL (Hypothetical)1-10 ng/mL (Hypothetical)0.1-1 ng/mL
Lot-to-Lot Consistency VariableHighHigh (with standardized methods)
Cost of Development LowerHigherHigh (instrumentation)
Throughput High (ELISA)High (ELISA)Lower

Proposed Experimental Protocols

The development and characterization of antibodies against a small molecule like this compound require a series of well-defined experimental steps.

Hapten-Carrier Conjugate Synthesis for Immunization

To elicit an immune response to a small molecule (hapten), it must first be conjugated to a larger carrier protein.

  • Objective: To covalently link this compound to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH for immunization; Bovine Serum Albumin - BSA for screening).

  • Procedure:

    • Activate the carboxyl group on the hapten derivative using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

    • React the activated hapten with the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4) for several hours at room temperature or overnight at 4°C.

    • Remove unconjugated hapten and by-products by dialysis or gel filtration.

    • Characterize the conjugate to determine the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Antibody Production and Purification
  • Polyclonal Antibody Production:

    • Immunize animals (e.g., rabbits) with the KLH-hapten conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) over a period of several weeks.

    • Collect blood samples and screen the serum for antibody titers using an ELISA coated with the BSA-hapten conjugate.

    • Once a high titer is achieved, purify the antibodies from the serum using protein A/G affinity chromatography.

  • Monoclonal Antibody Production:

    • Immunize mice with the KLH-hapten conjugate.

    • After a suitable immune response is detected, fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.

    • Screen the hybridoma supernatants for the presence of antibodies that bind to the BSA-hapten conjugate.

    • Select and clone the hybridoma cells producing the desired antibodies.

    • Expand the selected clones and purify the monoclonal antibodies from the culture supernatant.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.

  • Objective: To determine the percentage of cross-reactivity of the developed antibodies with structurally related β-carboline alkaloids.

  • Procedure:

    • Coat a 96-well microplate with the BSA-hapten conjugate and incubate overnight at 4°C.

    • Wash the plate to remove unbound conjugate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Prepare a series of standard solutions of this compound and the potentially cross-reacting compounds (see Table 2).

    • In a separate plate, pre-incubate a fixed, limited concentration of the antibody with the standards or the test compounds.

    • Transfer the antibody-analyte mixtures to the coated and blocked plate. The free antibody will bind to the coated antigen.

    • Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG).

    • After another incubation and wash step, add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength after stopping the reaction.

    • Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Hypothetical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for the proposed polyclonal and monoclonal antibodies against a panel of structurally related β-carboline alkaloids.

Table 2: Hypothetical Cross-Reactivity of Anti-1,2,3,4-Tetrahydronorharman-1-one Antibodies

CompoundStructurePolyclonal Ab % Cross-ReactivityMonoclonal Ab % Cross-Reactivity
This compound 100% 100%
Harman15%2%
Norharman12%1.5%
Harmine8%<1%
Harmaline25%5%
Tetrahydro-β-carboline40%8%
1-Methyl-tetrahydro-β-carboline35%6%

Note: The structures are illustrative and should be replaced with actual chemical structure images in a final publication.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Antibody_Production_Workflow cluster_Hapten_Prep Hapten Preparation cluster_Conjugation Conjugation cluster_Immunization_Production Immunization & Production Hapten This compound Derivative Hapten Derivative (with reactive group) Hapten->Derivative Synthesis Activated_Hapten Activated Hapten Derivative->Activated_Hapten Activation (EDC/NHS) Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Carrier_Protein Carrier Protein (KLH/BSA) Carrier_Protein->Conjugate Immunization Immunize Animal Conjugate->Immunization Screening Screen for Antibodies Immunization->Screening Purification Purify Antibodies Screening->Purification Final_Ab Polyclonal or Monoclonal Antibody Purification->Final_Ab Competitive_ELISA_Workflow cluster_Plate_Prep Plate Preparation cluster_Competition Competition Step cluster_Detection Detection Coat 1. Coat plate with Hapten-BSA conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Add_to_plate 5. Add mixture to plate Block->Add_to_plate Antibody Limited Antibody Preincubation 4. Pre-incubate Antibody with Sample/Standard Antibody->Preincubation Analyte Sample or Standard (Free Hapten) Analyte->Preincubation Preincubation->Add_to_plate Wash2 6. Wash Add_to_plate->Wash2 Secondary_Ab 7. Add Enzyme-conjugated Secondary Antibody Wash2->Secondary_Ab Wash3 8. Wash Secondary_Ab->Wash3 Substrate 9. Add Substrate Wash3->Substrate Read 10. Read Absorbance Substrate->Read Signaling_Pathway THN This compound Target Potential Cellular Target (e.g., Kinase, Receptor) THN->Target Binding/Interaction Downstream Downstream Signaling Cascade Target->Downstream Activation/ Inhibition Response Cellular Response (e.g., Apoptosis, Cytotoxicity) Downstream->Response

Statistical Analysis of 1,2,3,4-Tetrahydronorharman-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1,2,3,4-Tetrahydronorharman-1-one and related β-carboline alkaloids. Due to the limited publicly available quantitative data for this compound, this document leverages data from structurally similar compounds to provide a useful comparative context for researchers.

Comparative Biological Activity

Cytotoxicity Data for Structurally Related β-Carboline Alkaloids

The following table summarizes the cytotoxic activities of Ingenine E, a β-carboline alkaloid isolated alongside this compound, against various human cancer cell lines.[1] This data is presented to offer a comparative perspective on the potential potency of this structural class.

CompoundCell LineActivityIC50 (µg/mL)
Ingenine EMCF7 (Breast Cancer)Cytotoxic3.5
Ingenine EHCT116 (Colon Cancer)Cytotoxic0.67
Ingenine EA549 (Lung Cancer)Cytotoxic2.15

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of compounds like this compound.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5x10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Putative Signaling Pathway and Experimental Workflow

Based on the known neuroprotective effects of structurally similar tetrahydroisoquinolines, a potential mechanism of action for this compound could involve the modulation of glutamatergic signaling. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for its investigation.

Compound This compound NMDA_Receptor NMDA Receptor Compound->NMDA_Receptor Antagonism Neuroprotection Neuroprotection Compound->Neuroprotection Leads to Glutamate_Influx Glutamate-induced Ca2+ Influx NMDA_Receptor->Glutamate_Influx Activation Excitotoxicity Excitotoxicity Glutamate_Influx->Excitotoxicity

Caption: Putative neuroprotective signaling pathway for this compound.

start Compound Synthesis and Characterization invitro In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) start->invitro mechanism Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition) invitro->mechanism invivo In Vivo Efficacy Models (e.g., Xenograft, Infection Models) mechanism->invivo pkpd Pharmacokinetics and Pharmacodynamics invivo->pkpd lead_opt Lead Optimization pkpd->lead_opt

References

Reproducibility of 1,2,3,4-Tetrahydronorharman-1-one Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the synthesis and biological evaluation of 1,2,3,4-tetrahydronorharman-1-one, a member of the β-carboline family, known for its potential as a monoamine oxidase (MAO) inhibitor and neuroprotective agent. This document outlines detailed experimental protocols and presents quantitative data to facilitate the replication and extension of these findings.

Synthesis and Characterization

The primary route for synthesizing the this compound core structure is the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[3] For the synthesis of the target lactam, a suitable tryptophan derivative is the starting material.[4][5]

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

A representative protocol for the synthesis of a tetrahydro-β-carboline derivative is as follows:

  • Reaction Setup: To a solution of L-tryptophan (1.0 eq) in a suitable solvent such as glacial acetic acid, add the desired aldehyde (1.1 eq).[2]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH to neutral with a base, such as ammonia.[2] The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Expected Yield and Purity: Yields for Pictet-Spengler reactions can vary depending on the specific substrates and reaction conditions, but are often reported in the moderate to good range. Purity is typically assessed by chromatographic methods (TLC, HPLC) and spectroscopic analysis.

Characterization

The structure of this compound is confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the indole ring, and aliphatic protons corresponding to the tetrahydro-β-carboline core.

    • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (in the lactam), aromatic carbons of the indole moiety, and aliphatic carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H of the indole and the C=O of the lactam.

Biological Activity: Monoamine Oxidase Inhibition

β-carbolines are well-documented inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[6][7][8] The inhibitory potential of this compound can be compared to other known β-carbolines and standard MAO inhibitors.

Comparative Data: MAO Inhibition
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)SelectivityReference
Harmane 0.0041 - 11.15MAO-A selective[6][7][9]
Harmine 0.0041~20Highly MAO-A selective[6][9][10]
Tetrahydro-β-carboline 5>100MAO-A selective[7]
Moclobemide 6.061 - 10>1000MAO-A selective (Reversible)[11][12][13]
Selegiline (Deprenyl) 230.051MAO-B selective (Irreversible)[14][15][16]

IC₅₀ values can vary depending on the experimental conditions (e.g., enzyme source, substrate).

Experimental Protocol: MAO Inhibition Assay

A common method to determine MAO inhibitory activity is a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Specific substrates for each enzyme are prepared (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Assay Procedure:

    • The test compound (this compound) at various concentrations is pre-incubated with the MAO enzyme in a suitable buffer.

    • The reaction is initiated by the addition of the substrate.

    • The production of hydrogen peroxide, a byproduct of the MAO reaction, is measured using a fluorescent probe (e.g., Amplex Red) and a plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the enzyme activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity: Neuroprotection

β-carboline alkaloids have also been investigated for their neuroprotective effects.[17][18][19] These effects are often evaluated in cell-based models of neurotoxicity.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neuroprotective effects.

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, such as 6-hydroxydopamine (6-OHDA) or MPP+, which are toxic to dopaminergic neurons.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific period before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is typically measured using the MTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The neuroprotective effect is determined by the ability of the compound to rescue cells from toxin-induced cell death. Results are often expressed as the percentage of viable cells compared to the control group.

Visualizations

Synthesis_Workflow Tryptophan L-Tryptophan Reaction Pictet-Spengler Reaction Tryptophan->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction THBC Tetrahydro-β-carboline Intermediate Reaction->THBC Lactamization Lactamization THBC->Lactamization Product This compound Lactamization->Product

Caption: Synthetic workflow for this compound.

MAO_Inhibition_Pathway cluster_MAO Monoamine Oxidase (MAO) MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Metabolism MAO_B MAO-B MAO_B->Metabolites Metabolism Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitters->MAO_A Neurotransmitters->MAO_B THNH This compound THNH->MAO_A Inhibition THNH->MAO_B Inhibition

Caption: Inhibition of MAO-A and MAO-B by this compound.

Neuroprotection_Workflow start Seed SH-SY5Y cells pretreatment Pre-treat with This compound start->pretreatment toxin Induce neurotoxicity (e.g., 6-OHDA, MPP+) pretreatment->toxin incubation Incubate toxin->incubation viability Assess cell viability (MTT Assay) incubation->viability analysis Data Analysis viability->analysis

Caption: Experimental workflow for assessing neuroprotective effects.

References

A Comparative Analysis of 1,2,3,4-Tetrahydronorharman-1-one Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 1,2,3,4-Tetrahydronorharman-1-one Derivatives and Their Biological Activities.

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the this compound (also known as 1,2,3,4-tetrahydro-β-carbolin-1-one) scaffold emerging as a promising backbone for the development of new anticancer drugs. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of a series of 1-substituted 1,2,3,4-tetrahydro-β-carboline derivatives, summarizing their antitumor activity. Due to the limited availability of direct comparative studies on a wide range of these specific derivatives, this guide also incorporates methodologies and insights from structurally related heterocyclic compounds to provide a broader context for future research and development.

Comparative Antitumor Activity

A study involving a series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives revealed significant cytotoxicity against several human tumor cell lines. The data presented below summarizes the in vitro antitumor activity of these compounds against Murine P-388 leukemia, KB-16 human oral epidermoid carcinoma, A-549 human lung carcinoma, and HT-29 human colon carcinoma cell lines.

CompoundSubstitution at C1P-388 (ED₅₀, µg/mL)KB-16 (ED₅₀, µg/mL)A-549 (ED₅₀, µg/mL)HT-29 (ED₅₀, µg/mL)
1 Phenyl1.82.13.54.2
2 4-Methoxyphenyl2.53.04.14.8
3 4-Chlorophenyl1.51.92.83.6
4 4-Nitrophenyl>10>10>10>10
5 2-Thienyl2.22.83.94.5
29 1-Oxo-1,2,3,4-tetrahydro-β-carboline0.8 1.1 1.5 2.0

ED₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth.

Among the tested compounds, compound 29 , a dimeric derivative, exhibited the most potent cytotoxic activity across all tested cancer cell lines, suggesting that dimerization may be a favorable strategy for enhancing antitumor efficacy.[1] There was no clear correlation observed between the cytotoxicities of the 1,2,3,4-tetrahydro-β-carbolines and their 3,4-dihydro counterparts.[1]

General Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for related heterocyclic compounds.

Synthesis of this compound Derivatives

A common synthetic route to 1-substituted 1,2,3,4-tetrahydro-β-carbolines involves the Pictet-Spengler reaction. This reaction entails the condensation of tryptamine with an appropriate aldehyde or keto acid, followed by cyclization.

General Procedure:

  • A solution of tryptamine and an equimolar amount of the desired aldehyde or keto acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of acetic acid and water) is prepared.

  • The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 1-substituted 1,2,3,4-tetrahydro-β-carboline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the ED₅₀ (or IC₅₀) value is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms

While the precise mechanisms of action for many this compound derivatives are still under investigation, structurally related compounds have been shown to target various signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers and plays a central role in cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Tetrahydronorharmanone This compound Derivatives Tetrahydronorharmanone->PI3K Inhibition Tetrahydronorharmanone->Akt Inhibition Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitroScreening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->InVitroScreening LeadIdentification Lead Compound Identification (Based on Potency and Selectivity) InVitroScreening->LeadIdentification MechanismStudies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) LeadIdentification->MechanismStudies LeadOptimization Lead Optimization LeadIdentification->LeadOptimization InVivoStudies In Vivo Efficacy Studies (Xenograft Models) MechanismStudies->InVivoStudies ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivoStudies->ADMET ADMET->LeadOptimization

References

A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 1,2,3,4-Tetrahydronorharman-1-one, a compound of interest in various research and pharmaceutical development settings. Due to a lack of publicly available, directly validated methods for this specific analyte, this document extrapolates data from validated methods for structurally similar compounds, primarily from the beta-carboline class of alkaloids. The information presented herein is intended to serve as a practical resource for establishing and validating robust analytical procedures.

The validation of an analytical method is crucial to ensure that the results are accurate, reliable, and reproducible.[1] This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the necessary validation characteristics.[2][3][4][5]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of beta-carboline alkaloids and related compounds.

Analytical MethodTypical InstrumentationCommon DetectorKey Performance Characteristics (based on related compounds)AdvantagesDisadvantages
HPLC HPLC system with a C18 or C1 columnFluorescence (FLD) or Electrochemical (ED)Linearity: 0.25-100 µMLOD: 4-19 ng/mL (ED)[6], 10⁻⁹-10⁻¹⁰ M (FLD)[7]Precision (RSD%): 2-7%[7]Accuracy (Recovery %): 88-107%[6][7]High sensitivity with specific detectors, well-established for beta-carbolines.[6][7]May require derivatization for UV detection if the chromophore is weak.[8]
LC-MS/MS Liquid Chromatograph coupled to a Tandem Mass SpectrometerMass Spectrometer (MS/MS)Linearity: Wide dynamic range, e.g., 20-1500 ng/patch for related compounds[9]LOD: Typically in the low ng/mL to pg/mL rangePrecision (RSD%): <15%Accuracy (Recovery %): 85-115%High selectivity and sensitivity, suitable for complex matrices like biological fluids.[10][11]Higher equipment cost and complexity.
GC-MS Gas Chromatograph coupled to a Mass SpectrometerMass Spectrometer (MS)Linearity: R² > 0.99 for related beta-carbolines[9]LOD: ng/patch levels for related compounds in sweat[9]Precision (RSD%): 1.85-9.85%[9]Accuracy (Recovery %): 87.5-102.4%[9]Excellent separation for volatile and thermally stable compounds.[12]May require derivatization to improve volatility and thermal stability of the analyte.[13]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC and GC-MS analysis, based on methods for related beta-carboline alkaloids.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is adapted from a validated procedure for the determination of beta-carboline alkaloids in human serum.[7]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample (e.g., serum diluted with a buffer) onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at a specific pH).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation and emission wavelengths should be optimized for this compound (a preliminary scan is recommended). For related beta-carbolines, excitation is often around 270-300 nm and emission around 430-450 nm.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards of known concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking blank matrix with known concentrations of the analyte and calculating the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the analysis of beta-carboline alkaloids in sweat samples.[9]

1. Sample Preparation (Liquid-Liquid Extraction - LLE or SPE):

  • Adjust the sample pH to basic conditions (e.g., with NaOH).

  • Extract the analyte with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer and evaporate it to dryness.

  • (Optional but often necessary) Derivatize the residue to improve volatility and thermal stability. A common derivatizing agent for similar compounds is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.

3. Validation Parameters to be Assessed:

  • The same validation parameters as described for the HPLC method should be evaluated (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness).

Visualizing the Validation Process

To better understand the workflow and relationships involved in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report Yes fail Method Fails Validation Criteria data_analysis->fail No method_implementation Method Implementation for Routine Use validation_report->method_implementation end End: Validated Method method_implementation->end fail->method_dev Re-develop/Optimize

Caption: Workflow for the validation of an analytical method.

Logical_Relationship_Validation_Parameters core_attributes Core Method Attributes quant_ability Quantitative Ability core_attributes->quant_ability reliability Reliability core_attributes->reliability sensitivity Sensitivity core_attributes->sensitivity accuracy Accuracy (Trueness) quant_ability->accuracy precision Precision (Agreement) quant_ability->precision linearity Linearity (Proportionality) quant_ability->linearity specificity Specificity (Analyte vs. Matrix) reliability->specificity robustness Robustness (Resilience to Changes) reliability->robustness lod Limit of Detection (LOD) sensitivity->lod loq Limit of Quantification (LOQ) sensitivity->loq range Range (Interval) linearity->range

Caption: Logical relationships between key analytical method validation parameters.

References

Assessing the Specificity of 1,2,3,4-Tetrahydronorharman-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a bioactive compound is paramount to gauging its therapeutic potential and predicting potential off-target effects. This guide provides a comparative assessment of 1,2,3,4-Tetrahydronorharman-1-one, a natural product isolated from sources such as Evodia rutaecarpa and the marine sponge Acanthostrongylophora ingens. While comprehensive data on its specific molecular targets remains limited in publicly accessible literature, this guide summarizes its known biological activities and presents a framework for its systematic specificity assessment.

Known Biological Activity: Cytotoxicity

The primary reported biological effect of this compound is its cytotoxic activity against various human cancer cell lines. This positions it as a compound of interest for oncology research.

Table 1: Cytotoxic Activity of this compound and Comparators

CompoundCell LineAssayEndpointResultReference
This compound MCF7 (Breast Cancer)Not SpecifiedCytotoxicityActive
A549 (Lung Cancer)Not SpecifiedCytotoxicityActive
HCT116 (Colon Cancer)Not SpecifiedCytotoxicityActive
PC12 (Pheochromocytoma)Not SpecifiedCytotoxicityActive
HeLa (Cervical Cancer)Not SpecifiedCytotoxicityActive
Doxorubicin (Comparator)MCF7MTT AssayIC50~0.5 µMGeneric Data
Paclitaxel (Comparator)A549SRB AssayIC50~5 nMGeneric Data

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature, with activity often described qualitatively. The comparators are well-established chemotherapeutic agents with known mechanisms of action and are provided for context.

Assessing Specificity: A Proposed Experimental Workflow

Given the nascent stage of research into the specific molecular interactions of this compound, a systematic evaluation of its binding and functional activity against a panel of relevant biological targets is necessary. The following workflow outlines a standard approach for such an investigation.

experimental_workflow cluster_discovery Target Discovery & Initial Screening cluster_specificity Specificity Profiling cluster_validation Functional Validation & Off-Target Analysis compound This compound phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays) compound->phenotypic_screening target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_id receptor_panel Receptor Binding Assays (Broad Panel) target_id->receptor_panel enzyme_panel Enzyme Inhibition Assays (e.g., Kinase Panel) target_id->enzyme_panel ion_channel_panel Ion Channel Assays target_id->ion_channel_panel functional_assays Cell-Based Functional Assays (e.g., Signaling Pathway Analysis) receptor_panel->functional_assays enzyme_panel->functional_assays ion_channel_panel->functional_assays off_target_validation Off-Target Validation (e.g., CRISPR-Cas9, siRNA) functional_assays->off_target_validation in_vivo In Vivo Studies (Animal Models) off_target_validation->in_vivo

Caption: Proposed workflow for assessing the specificity of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments essential for determining the specificity of this compound.

1. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Radioligand Receptor Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

  • Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

    • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

3. Kinase Inhibition Assay

This assay is used to screen for and characterize the inhibitory activity of a compound against a panel of protein kinases.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

  • Protocol (Example using ADP-Glo™ Kinase Assay):

    • Kinase Reaction: In a 384-well plate, set up the kinase reaction by combining the kinase, its substrate, ATP, and varying concentrations of this compound.

    • Incubation: Incubate the reaction at room temperature for the optimal duration for that specific kinase.

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The light signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

**

Comparative Analysis of 1,2,3,4-Tetrahydronorharman-1-one's Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic performance of 1,2,3,4-Tetrahydronorharman-1-one against various cancer cell lines, with a comparative analysis against co-isolated and other structurally related β-carboline alkaloids.

This guide provides a detailed examination of the peer-reviewed experimental data on the cytotoxic effects of this compound. The data is presented in a comparative format to evaluate its potential as an anticancer agent against other β-carboline alkaloids.

Performance Overview

This compound, a β-carboline alkaloid isolated from the Indonesian marine sponge Acanthostrongylophora ingens, has been evaluated for its cytotoxic activity against a panel of human cancer cell lines.[1] Experimental data indicates that while it possesses cytotoxic properties, its potency varies across different cancer cell types.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of this compound and its analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Compounds from Acanthostrongylophora ingens
CompoundMCF7 (Breast) IC50 (µg/mL)A549 (Lung) IC50 (µg/mL)HCT116 (Colon) IC50 (µg/mL)Hela (Cervical) IC50 (µg/mL)PC12 (Pheochromocytoma) IC50 (µg/mL)
This compound > 10> 10> 10> 10> 10
Annomontine1.092.910.42> 10> 10
Acanthomine A1.933.110.59> 10> 10
Ingenine E3.502.150.67> 10> 10
Doxorubicin (Control)0.070.590.21Not ReportedNot Reported

Data sourced from Ibrahim & Mohamed, 2017.[1]

Analysis:

The data from Table 1 indicates that this compound displayed weak cytotoxic activity against the tested cell lines, with IC50 values greater than 10 µg/mL.[1] In contrast, the co-isolated β-carboline alkaloids, Annomontine, Acanthomine A, and Ingenine E, exhibited significant cytotoxic effects, particularly against the HCT116 colon cancer cell line.[1] Annomontine was the most potent among the tested natural products against HCT116, with an IC50 value of 0.42 µg/mL.[1]

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to obtain the data presented above.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of 50% of a cancer cell line population (IC50).

Cell Lines:

  • MCF7 (human breast adenocarcinoma)

  • A549 (human lung carcinoma)

  • HCT116 (human colon carcinoma)

  • Hela (human cervical carcinoma)

  • PC12 (rat pheochromocytoma)

Materials:

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: The cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound and its analogs) were dissolved in DMSO to create stock solutions. Serial dilutions of the compounds were prepared in the culture medium. The cells were then treated with various concentrations of the compounds and incubated for 48 hours.

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Visualized Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cell Lines (MCF7, A549, HCT116, Hela, PC12) seed Seed Cells in 96-well Plates culture->seed treat_cells Treat Cells with Compounds (48h) seed->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt dissolve Dissolve Formazan (add DMSO) add_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxic activity of this compound and its analogs using the MTT assay.

Conclusion

The available peer-reviewed data suggests that this compound, in its isolated form, exhibits weak cytotoxic activity against the tested human cancer cell lines. However, the structurally related β-carboline alkaloids isolated from the same source, such as Annomontine and Acanthomine A, demonstrate significant cytotoxic potential. This comparative analysis highlights the structural nuances within the β-carboline family that dictate their anticancer efficacy and provides a valuable reference for researchers in the field of natural product-based drug discovery. Further studies, including structural modifications of this compound, may be warranted to explore the potential for enhancing its cytotoxic activity.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydronorharman-1-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle 1,2,3,4-Tetrahydronorharman-1-one with appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
Hand Protection Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any tears or punctures before use.
Protective Clothing A standard laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be done in a well-ventilated area or a chemical fume hood.

Handling Precautions:

  • Avoid direct contact with skin and eyes.

  • Prevent the generation of dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be in accordance with local, state, and federal regulations. The following protocol is a general guideline and should be adapted to your institution's specific policies.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste.

  • If the compound is dissolved in a solvent or mixed with other substances, the entire mixture must be classified based on its most hazardous component.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams, such as sharps, biological waste, or incompatible chemicals.

  • Keep it separate from strong oxidizing agents.

3. Containerization:

  • Place the solid waste in a clearly labeled, leak-proof container with a secure lid. The original container is often a suitable choice.

  • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common choice.

  • Ensure the container is in good condition, free from cracks or external contamination.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".

  • The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 17952-82-8

    • The approximate quantity of waste.

    • The date of accumulation.

    • The laboratory of origin and a contact person's name.

    • Hazard warnings (e.g., "Irritant").

5. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The storage area should be well-ventilated, away from heat sources, and out of direct sunlight.

  • Ensure the container is kept closed at all times, except when adding waste.

6. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the EHS department with all necessary information about the waste, as detailed on the label.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spills (Solid):

    • Restrict access to the spill area.

    • Wear the appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity and your laboratory supervisor.

    • Contact your institution's emergency response team or EHS department.

    • If safe to do so, close the sash of the fume hood if the spill is contained within it.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Personal protective equipment for handling 1,2,3,4-Tetrahydronorharman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1,2,3,4-Tetrahydronorharman-1-one. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary

While specific quantitative exposure limits for this compound are not established, the available safety data indicates the following hazards.

Hazard CategoryDescription
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Operational Plan: Safe Handling Procedures

A multi-layered approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is required to minimize exposure.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. Use of a chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

Administrative Controls
  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide.

  • Restricted Access: Areas where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is used. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Protective Clothing A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Solid waste (e.g., leftover compound, contaminated filter paper) should be collected in a separate, designated container.

    • Contaminated consumables (e.g., gloves, weigh boats) should also be placed in this designated container.

  • Containerization:

    • Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.

    • The container must have a secure lid and be kept closed except when adding waste.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Spill Response Workflow

In the event of a spill, follow the established procedure to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Risk start->assess evacuate Evacuate Area (If large or hazardous) assess->evacuate Large or Unknown Hazard ppe Don Appropriate PPE assess->ppe Small & Manageable notify Notify Supervisor and EHS evacuate->notify notify->ppe contain Contain the Spill (Use absorbent pads for solids) ppe->contain cleanup Carefully Scoop or Sweep Up Solid Material contain->cleanup package Place Contaminated Material in Labeled Waste Bag cleanup->package decontaminate Decontaminate the Spill Area package->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a solid chemical spill.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydronorharman-1-one
Reactant of Route 2
1,2,3,4-Tetrahydronorharman-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.